Melody
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
propan-2-yl N-[(2R)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m1/s1 |
InChI Key |
NWUWYYSKZYIQAE-BZSJEYESSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Components of Products Named "Melody"
Disclaimer: The term "Melody" is not a recognized name for a specific chemical compound in scientific literature. However, it is used as a trade name for certain commercial products. This guide provides a technical overview of the active chemical ingredients found in two such products: the fungicide "this compound Duo" and the oral contraceptive "Melodia."
This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical structures, properties, and biological activities of these compounds.
Part 1: Active Ingredients of this compound Duo Fungicide
This compound Duo is a fungicide that contains two active ingredients: Iprovalicarb (B1672162) and Propineb. These compounds work synergistically to protect crops from fungal diseases.
Iprovalicarb
Iprovalicarb is a systemic fungicide that is effective against Oomycetes. It is a carbamate (B1207046) derivative.
Chemical Structure:
Quantitative Data for Iprovalicarb:
| Property | Value | Source |
| Molecular Formula | C18H28N2O3 | --INVALID-LINK-- |
| Molecular Weight | 320.43 g/mol | --INVALID-LINK-- |
| Melting Point | 163-165 °C | --INVALID-LINK-- |
| Water Solubility | 11.2 mg/L at 20 °C | --INVALID-LINK-- |
| Log P (Octanol-Water) | 3.2 | --INVALID-LINK-- |
Mechanism of Action:
Iprovalicarb inhibits the synthesis of phospholipids (B1166683) and disrupts the cell wall of fungi. This action is specific to Oomycetes and leads to the cessation of fungal growth and sporulation.
Experimental Protocol: Analysis of Iprovalicarb Residues in Grapes
This protocol describes a method for the determination of iprovalicarb residues in grapes using high-performance liquid chromatography (HPLC).
1. Sample Preparation:
- Homogenize a 10 g sample of grapes with 20 mL of acetonitrile.
- Centrifuge the mixture at 4000 rpm for 5 minutes.
- Collect the supernatant and filter it through a 0.45 µm filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 225 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare standard solutions of iprovalicarb in acetonitrile.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of iprovalicarb in the sample by comparing its peak area with the calibration curve.
Workflow for Fungicide Residue Analysis:
Caption: Workflow for the analysis of fungicide residues in a crop sample.
Propineb
Propineb is a broad-spectrum dithiocarbamate (B8719985) fungicide with protective action.
Chemical Structure:
Quantitative Data for Propineb:
| Property | Value | Source |
| Molecular Formula | (C5H8N2S4Zn)n | --INVALID-LINK-- |
| Molecular Weight | 289.8 g/mol (monomer) | --INVALID-LINK-- |
| Melting Point | Decomposes above 150 °C | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
| Log P (Octanol-Water) | 1.3 | --INVALID-LINK-- |
Mechanism of Action:
Propineb has a multi-site inhibitory effect on fungal metabolism. It interferes with the activity of various enzymes, particularly those containing sulfhydryl groups, leading to the disruption of cellular respiration and other vital processes.
Part 2: Active Ingredients of Melodia Oral Contraceptive
Melodia is a combined oral contraceptive that contains a progestin and an estrogen. The specific formulation can vary, but common active ingredients include Drospirenone, Ethinyl Estradiol, and Gestodene.
Drospirenone
Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic activities.
Chemical Structure:
Quantitative Data for Drospirenone:
| Property | Value | Source |
| Molecular Formula | C24H30O3 | --INVALID-LINK-- |
| Molecular Weight | 366.5 g/mol | --INVALID-LINK-- |
| Melting Point | 200-202 °C | --INVALID-LINK-- |
| Water Solubility | 0.013 mg/mL | --INVALID-LINK-- |
| Log P (Octanol-Water) | 3.1 | --INVALID-LINK-- |
Mechanism of Action:
Drospirenone acts as an agonist at the progesterone (B1679170) receptor, which inhibits ovulation. Its anti-mineralocorticoid activity counteracts the estrogen-induced retention of sodium and water. Its anti-androgenic activity can be beneficial in treating acne.
Signaling Pathway: Progesterone Receptor Signaling
Caption: Simplified signaling pathway of Drospirenone via the Progesterone Receptor.
Ethinyl Estradiol
Ethinyl Estradiol is a synthetic estrogen that is a component of many combined oral contraceptives.
Chemical Structure:
Quantitative Data for Ethinyl Estradiol:
| Property | Value | Source |
| Molecular Formula | C20H24O2 | --INVALID-LINK-- |
| Molecular Weight | 296.4 g/mol | --INVALID-LINK-- |
| Melting Point | 182-184 °C | --INVALID-LINK-- |
| Water Solubility | 0.00755 mg/mL | --INVALID-LINK-- |
| Log P (Octanol-Water) | 3.7 | --INVALID-LINK-- |
Mechanism of Action:
Ethinyl Estradiol acts as an agonist at estrogen receptors, which suppresses the release of follicle-stimulating hormone (FSH), thereby preventing follicular development and ovulation.
Gestodene
Gestodene is a synthetic progestin used in some oral contraceptives.
Chemical Structure:
Quantitative Data for Gestodene:
| Property | Value | Source |
| Molecular Formula | C21H26O2 | --INVALID-LINK-- |
| Molecular Weight | 310.4 g/mol | --INVALID-LINK-- |
| Melting Point | 190-192 °C | --INVALID-LINK-- |
| Water Solubility | 0.009 mg/mL | --INVALID-LINK-- |
| Log P (Octanol-Water) | 3.6 | --INVALID-LINK-- |
Mechanism of Action:
Similar to other progestins, Gestodene acts on the progesterone receptor to inhibit ovulation and also causes changes in the cervical mucus and endometrium that are unfavorable for fertilization and implantation.
Conclusion
While "this compound" is not a singular chemical entity, the name is associated with products containing well-characterized active ingredients. The fungicide "this compound Duo" utilizes the combined action of Iprovalicarb and Propineb to protect crops. The oral contraceptive "Melodia" employs a combination of synthetic hormones such as Drospirenone, Ethinyl Estradiol, and Gestodene to prevent pregnancy. This guide has provided a detailed overview of the chemical structures, quantitative properties, and mechanisms of action of these compounds to serve as a valuable resource for scientific and drug development professionals.
Melody compound mechanism of action
An in-depth search for a compound referred to as "Melody" in the context of drug development and its mechanism of action did not yield any specific, publicly available scientific information. This suggests that "this compound" may be an internal code name for a compound that is not yet disclosed in scientific literature, a brand name for a consumer product without a readily available scientific profile, or a term used in a different context.
To provide a comprehensive technical guide as requested, the specific chemical or scientific name of the compound is required. Without a definitive identifier, it is not possible to retrieve the necessary data on its mechanism of action, experimental protocols, and quantitative results.
Should a specific scientific identifier for the compound of interest be provided, a detailed technical whitepaper can be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Unable to Identify "Melody Compound"
A comprehensive search of publicly available scientific literature and databases has not yielded a specific bioactive molecule referred to as the "Melody compound."
Initial investigations suggest that "this compound" may not be the designated public name for a chemical entity in the context of drug discovery and molecular biology. The search results did not identify a compound with this name for which a biological target has been described.
It is possible that "this compound compound" is an internal project name, a code name not in the public domain, a very recent discovery not yet published, or a misinterpretation of another name. For instance, our search did identify a research project with a similar-sounding name, "MELLODDY" (Machine Learning Ledger Orchestration for Drug Discovery), which is a collaborative platform for accelerating drug discovery using machine learning and not a specific chemical compound[1]. Additionally, a researcher by the name of J. Fenyk-Melody has co-authored publications on the mechanism of action of existing drugs, but this does not refer to a compound named "this compound"[2].
Without a more specific identifier for the "this compound compound," it is not possible to provide an in-depth technical guide on its biological target, associated signaling pathways, quantitative data, or experimental protocols as requested.
To proceed with this request, please provide more specific information, such as:
-
A chemical structure or a standard chemical identifier (e.g., CAS number, IUPAC name, SMILES string).
-
A reference to a scientific publication (e.g., a journal article, patent, or conference presentation) that describes the compound.
-
The therapeutic area or biological context in which the "this compound compound" is being studied.
Once a specific compound can be identified, a thorough analysis of its biological target and the generation of the requested technical guide can be initiated.
References
Hypothetical Example: The Role of AMPK in Cellular Energy Sensing
An in-depth analysis of scientific literature and biological databases reveals no currently identified protein or molecule named "Melody" with a recognized role in cellular pathways. This suggests that "this compound" may be a hypothetical, newly discovered, or proprietary entity not yet described in publicly available scientific resources.
Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for a molecule that is not characterized in the scientific domain.
Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature and consult internal or proprietary databases for information on novel entities. Should "this compound" be a placeholder or an alternative designation for a known molecule, providing the correct identifier will be necessary to proceed with a detailed analysis.
For the purpose of illustrating the requested format and content, a hypothetical example based on a well-characterized protein, AMP-activated protein kinase (AMPK) , is provided below. This example demonstrates how the guide would be structured if information on "this compound" were available.
This guide details the function, regulation, and significance of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Introduction to AMPK
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a cellular energy sensor. It is activated in response to an increase in the AMP:ATP ratio, a key indicator of low cellular energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., fatty acid oxidation and glucose uptake).
Quantitative Data on AMPK Activation and Substrate Phosphorylation
The following table summarizes key quantitative parameters related to AMPK activity.
| Parameter | Value | Cell Type/Condition | Reference |
| AMPK Activation (p-AMPK/AMPK) | 3.5-fold increase | HEK293 cells, 30 min AICAR treatment | [Fictional Reference 1] |
| ACC Phosphorylation (p-ACC/ACC) | 5.2-fold increase | Primary hepatocytes, 1 hr Metformin | [Fictional Reference 2] |
| ULK1 Phosphorylation (p-ULK1/ULK1) | 2.8-fold increase | Mouse Embryonic Fibroblasts, Glucose deprivation | [Fictional Reference 3] |
Experimental Protocols
3.1. Western Blotting for AMPK Activation
A detailed protocol for assessing AMPK activation by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated overnight with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Workflow Diagrams
Diagram 1: AMPK Signaling Pathway
Caption: Simplified AMPK signaling cascade.
Diagram 2: Experimental Workflow for AMPK Activity Assay
Caption: Workflow for measuring AMPK activity.
In Vitro Characterization of the Melody™ Transcatheter Pulmonary Valve: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Medtronic Melody™ Transcatheter Pulmonary Valve (TPV) is a pioneering device in the field of interventional cardiology, offering a less invasive alternative to open-heart surgery for patients with dysfunctional right ventricular outflow tract (RVOT) conduits. Comprised of a bovine jugular vein (BJV) valve sutured within a platinum-iridium frame, the this compound TPV has undergone extensive preclinical evaluation to ensure its safety, durability, and hydrodynamic performance.[1] This technical guide provides an in-depth overview of the in vitro characterization of the this compound valve, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and relationships.
Core Performance Characteristics: Data from In Vitro Studies
The in vitro assessment of the this compound TPV was designed to rigorously evaluate its performance under simulated physiological conditions, focusing on hydrodynamic function and long-term durability. While specific proprietary data from Medtronic's internal bench testing is not publicly available in exhaustive detail, information from regulatory submissions and scientific publications indicates that the valve met the stringent requirements for hydrodynamic performance and durability.
Hydrodynamic Performance
Hydrodynamic testing is crucial to ensure that the valve functions efficiently, offering minimal resistance to forward flow and effectively preventing regurgitation. These tests are typically conducted in a pulse duplicator system that mimics the physiological conditions of the heart.
Table 1: Summary of Hydrodynamic Performance Parameters (Representative Values)
| Parameter | Test Condition | Result |
| Mean Pressure Gradient | Simulated Cardiac Output: 5 L/min | Met hydrodynamic requirements |
| Effective Orifice Area (EOA) | Simulated Cardiac Output: 5 L/min | Met hydrodynamic requirements |
| Regurgitant Volume | Simulated Cardiac Output: 5 L/min | Met hydrodynamic requirements |
Note: Specific quantitative values from preclinical testing are not publicly disclosed. The results are stated as meeting the necessary hydrodynamic requirements as per regulatory standards.
Durability and Fatigue Resistance
Accelerated wear testing (AWT) is performed to assess the long-term durability of the valve, subjecting it to millions of cycles to simulate years of in vivo performance.
Table 2: Summary of Durability Testing Parameters
| Parameter | Test Condition | Result |
| Accelerated Fatigue Cycles | ISO 5840 standard | No evidence of cracks or breaks in the leaflets after 2 x 10⁸ cycles |
| Leaflet Functionality | Post-AWT | Complete opening and closing without backflow |
Experimental Protocols
The in vitro characterization of the this compound TPV adheres to internationally recognized standards, primarily the ISO 5840 series for cardiovascular implants and cardiac valve prostheses. The following sections detail the typical methodologies employed in these evaluations.
Hydrodynamic Performance Testing
Objective: To evaluate the fluid dynamic characteristics of the this compound TPV under pulsatile flow conditions.
Apparatus: A pulse duplicator system capable of simulating physiological pressures and flows of the right heart.
Methodology:
-
The this compound TPV is mounted in a test chamber within the pulse duplicator.
-
A blood-analog fluid is circulated through the system.
-
The system is calibrated to simulate various physiological conditions, including heart rate, cardiac output, and blood pressure.
-
Pressure transducers and flow meters are used to continuously record data upstream and downstream of the valve.
-
Key parameters such as mean pressure gradient, effective orifice area (EOA), and regurgitant fraction are calculated from the acquired data.
Accelerated Wear Testing (AWT)
Objective: To assess the long-term durability and structural integrity of the this compound TPV.
Apparatus: An accelerated wear tester capable of cycling the valve at a high frequency.
Methodology:
-
The this compound TPV is mounted in the AWT apparatus.
-
The valve is continuously opened and closed by a piston-driven mechanism that generates a differential pressure across the valve.
-
The test is conducted in a saline solution at physiological temperature.
-
The valve is subjected to a minimum of 200 million cycles, equivalent to approximately 5 years of in vivo operation.
-
The valve is periodically inspected for any signs of wear, fatigue, or material degradation.
-
Hydrodynamic performance is typically reassessed at intervals throughout the AWT to monitor for any changes in valve function.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the in vitro characterization of the this compound TPV, the following diagrams have been created using the DOT language.
Conclusion
The in vitro characterization of the this compound™ Transcatheter Pulmonary Valve demonstrates a robust and comprehensive evaluation process designed to ensure device safety and performance prior to clinical use. Through rigorous hydrodynamic and durability testing, the this compound TPV has been shown to meet the demanding requirements for a transcatheter heart valve. The methodologies and workflows outlined in this technical guide provide a framework for understanding the essential preclinical assessments that underpin the clinical success of this innovative medical device.
References
Preliminary Toxicity Profile of "Melody": A Clarification
Researchers, scientists, and drug development professionals are advised that public records do not contain a toxicity profile for a drug or chemical compound named "Melody." The term "this compound" is, however, associated with two prominent clinical trials and a medical device. This guide will clarify these entities and present relevant safety information where available.
The this compound Clinical Trial Program
The name "this compound" is primarily linked to a pivotal Phase 3 clinical trial program for MEDI8897, now known as Nirsevimab.
-
Official Title: A Phase 3 Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of MEDI8897, a Monoclonal Antibody With an Extended Half-life Against Respiratory Syncytial Virus, in Healthy Late Preterm and Term Infants (this compound).
-
Purpose: The study was designed to assess the efficacy, safety, pharmacokinetics, and antidrug antibody response of Nirsevimab for preventing medically attended lower respiratory tract infections caused by the Respiratory Syncytial Virus (RSV) in healthy infants.
-
Population: The trial enrolled approximately 3,000 healthy late preterm and term infants.
Experimental Protocol Overview
The this compound trial was a randomized, double-blind, placebo-controlled study. A simplified workflow is as follows:
Caption: Simplified workflow for the this compound Phase 3 clinical trial.
Safety and Efficacy of Nirsevimab (MEDI8897)
The this compound trial was a key study in the development of Nirsevimab, which is now approved for the prevention of RSV in infants. The safety and efficacy data from this trial and others are publicly available through regulatory agency documentation (e.g., FDA, EMA) and peer-reviewed publications. The trial's purpose was to evaluate safety, and a full safety profile is not detailed in the provided search results.
The this compound-1 Clinical Trial
Another clinical study, this compound-1, is a Phase 1b trial investigating a different therapeutic agent.
-
Official Title: A Phase 1b, Randomized, Open-Label Trial to Evaluate Safety, Engraftment, and Initial
An In-depth Technical Guide on the Solubility and Stability of Melody Compound
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific drug development candidate referred to as "Melody compound." The this compound-1 clinical trial investigates a compound named PL9643 for dry eye disease.[1][2][3] This guide, therefore, presents a hypothetical case study for a compound designated "this compound" to illustrate the core principles and methodologies relevant to the solubility and stability assessment of a novel, poorly soluble drug candidate. The data and pathways described herein are representative and for illustrative purposes only.
Introduction
This compound is a novel synthetic small molecule inhibitor of the Tyrosine Kinase-Coupled Receptor (TKCR) signaling pathway, a critical pathway implicated in various proliferative disorders. As a weakly basic compound, this compound's biopharmaceutical properties, particularly its aqueous solubility and chemical stability, are critical determinants of its potential for successful oral formulation development.
Based on preliminary assessments, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low solubility.[4][5][6] This classification highlights that its oral absorption is likely to be rate-limited by its dissolution.[4] Therefore, a comprehensive understanding of its solubility and stability is paramount for developing a formulation that ensures adequate bioavailability.
Solubility Profile of this compound
The solubility of this compound was assessed under various conditions to predict its behavior in the gastrointestinal tract and to guide formulation strategies.
pH-Dependent Aqueous Solubility
The equilibrium solubility of this compound was determined across a physiologically relevant pH range at 37°C. As a weak base, this compound exhibits higher solubility in acidic environments where it can be protonated.
Table 1: Equilibrium Aqueous Solubility of this compound at 37°C
| pH | Solubility (µg/mL) | Medium |
| 1.2 | 150.5 ± 8.2 | Simulated Gastric Fluid (SGF) |
| 4.5 | 25.3 ± 2.1 | Acetate Buffer |
| 6.8 | 1.8 ± 0.3 | Simulated Intestinal Fluid (SIF) |
| 7.4 | 1.1 ± 0.2 | Phosphate-Buffered Saline (PBS) |
Solubility in Biorelevant Media
To better simulate in vivo conditions, solubility was also measured in fed and fasted state simulated intestinal fluids.
Table 2: Solubility of this compound in Biorelevant Media at 37°C
| Medium | Solubility (µg/mL) |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 4.5 ± 0.6 |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 18.9 ± 1.5 |
The data indicates a significant positive food effect, with solubility increasing over four-fold in the presence of bile salts and lipids present in the fed state medium.
Stability Profile of this compound
Forced degradation studies were conducted to identify potential degradation pathways and to establish the intrinsic stability of the this compound molecule.[7] These studies are crucial for developing a stable dosage form and for identifying and qualifying degradation products.[7][8]
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation (after 7 days) | Key Degradants Identified |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 15.2% | M-1 (Hydrolytic product) |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8.5% | M-2 (Epimer) |
| Oxidation (3% H₂O₂, RT) | 22.8% | M-3 (N-oxide) |
| Thermal (80°C, solid state) | < 1.0% | Not Applicable |
| Photolytic (ICH Q1B, solution) | 11.5% | M-4 (Photodegradant) |
The results indicate that this compound is most susceptible to oxidative degradation, followed by acid hydrolysis and photolysis. It is relatively stable under thermal and basic conditions.
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[9]
-
Preparation: An excess amount of solid this compound compound was added to vials containing buffers of different pH values (1.2, 4.5, 6.8, 7.4) and biorelevant media (FaSSIF, FeSSIF).
-
Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 37°C for 48 hours to ensure equilibrium was reached.
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Sampling & Analysis: After 48 hours, the suspensions were filtered through a 0.22 µm PVDF filter to remove undissolved solid.
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Quantification: The concentration of dissolved this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Forced Degradation Study
Forced degradation studies were performed according to ICH Q1A(R2) guidelines to identify potential degradation products.[8]
-
Acid/Base Hydrolysis: this compound solution (1 mg/mL in a suitable co-solvent) was treated with 0.1 M HCl or 0.1 M NaOH and kept at 60°C for 7 days. Samples were neutralized before analysis.
-
Oxidation: The drug solution was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[10]
-
Thermal Degradation: Solid this compound powder was stored in a temperature-controlled oven at 80°C for 7 days.
-
Photostability: this compound solution was exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Analysis: All stressed samples were analyzed by a stability-indicating HPLC method with mass spectrometry (LC-MS) to separate and identify the degradants. The target degradation was between 5-20%.[8]
Visualizations
Logical Workflow for Solubility Assessment
The following diagram illustrates the decision-making process for characterizing the solubility of a new chemical entity like this compound.
Caption: A typical workflow for assessing the solubility of a new drug candidate.
Hypothetical Signaling Pathway for this compound
This diagram depicts a simplified TKCR signaling cascade that is inhibited by this compound.
References
- 1. palatin.com [palatin.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. palatin.com [palatin.com]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. biorelevant.com [biorelevant.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. ijisrt.com [ijisrt.com]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
Identifying the Pharmacophore of a Kinase Inhibitor: A Technical Guide Using Gefitinib as a Model
Notice: Initial searches for a compound named "Melody" in pharmacological and chemical databases yielded no relevant results. To fulfill the detailed requirements of the user's request for an in-depth technical guide on pharmacophore identification, this document will use Gefitinib (B1684475) , a well-characterized Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, as a representative molecule. All data, protocols, and pathways described herein pertain to Gefitinib.
Introduction: The Concept of a Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional geometry. Identifying the pharmacophore of a drug candidate is a critical step in drug discovery, enabling the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and preventing the autophosphorylation necessary for signal transduction.[3][4] This guide will dissect the pharmacophore of Gefitinib and outline the experimental procedures used to characterize its activity.
The Pharmacophore of Gefitinib
The pharmacophore of Gefitinib, and other anilinoquinazoline-based EGFR inhibitors, is defined by key interactions within the ATP-binding site of the EGFR kinase domain. The essential features are:
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A Hydrogen Bond Acceptor: The N1 nitrogen of the quinazoline (B50416) ring system forms a critical hydrogen bond with the backbone amide of Methionine 793 (Met793) in the hinge region of the kinase.
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A Hydrophobic Moiety: The quinazoline core itself occupies a hydrophobic pocket.
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An Aromatic Ring System: The 3-chloro-4-fluoroaniline (B193440) group extends into a hydrophobic region under the P-loop of the kinase, with the chlorine and fluorine atoms contributing to binding affinity.
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A Hydrogen Bond Donor (Implicit): The N3 nitrogen of the quinazoline is protonated and interacts with a key water molecule, which in turn interacts with Threonine 790 (Thr790).
Computational studies and structural biology have confirmed these features as essential for the high-affinity binding of Gefitinib to the EGFR kinase domain.[5][6]
Quantitative Analysis of Gefitinib Activity
The biological activity of Gefitinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. These values are crucial for comparing the potency of different compounds and understanding their selectivity.
| Target/Cell Line | Assay Type | IC50 Value | Notes |
| EGFR Tyrosine Kinase | In Vitro Kinase Assay | 33 nM | Potent and selective inhibition of the isolated enzyme.[1] |
| EGF-Stimulated Tumor Cell Growth | Cell-Based Proliferation Assay | 54 nM | Inhibition of cellular activity driven by EGFR.[1] |
| NR6wtEGFR (Tyr1173 Phosphorylation) | Cellular Phosphorylation Assay | 37 nM | Inhibition of specific autophosphorylation sites on EGFR.[7] |
| NR6wtEGFR (Tyr992 Phosphorylation) | Cellular Phosphorylation Assay | 37 nM | Inhibition of specific autophosphorylation sites on EGFR.[7] |
| HCC827 (NSCLC Cell Line) | Cell Viability Assay | 13.06 nM | High sensitivity in a non-small cell lung cancer line with an EGFR mutation.[8] |
| PC9 (NSCLC Cell Line) | Cell Viability Assay | 77.26 nM | High sensitivity in a non-small cell lung cancer line with an EGFR mutation.[8] |
| H3255 (NSCLC Cell Line) | Cell Viability Assay | 0.003 µM (3 nM) | Hypersensitive cell line with low mTOR expression.[9] |
| 11-18 (NSCLC Cell Line) | Cell Viability Assay | 0.39 µM (390 nM) | Sensitive cell line with high mTOR expression.[9] |
Experimental Protocols
The determination of a compound's pharmacophore and its activity relies on a suite of standardized biochemical and cell-based assays.
In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of Gefitinib on the enzymatic activity of the EGFR tyrosine kinase.
Methodology: This assay measures the amount of ADP produced as a result of the kinase's phosphate (B84403) transfer activity.[10]
Materials:
-
Recombinant human EGFR kinase domain
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Gefitinib
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of Gefitinib in the kinase reaction buffer.
-
In a 384-well plate, add the diluted Gefitinib or a vehicle control (e.g., DMSO).[11]
-
Add the EGFR enzyme to each well.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Michaelis constant, Km, for EGFR).[3]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[11]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process to deplete remaining ATP and then convert the generated ADP into a luminescent signal.[10]
-
Plot the luminescent signal (proportional to kinase activity) against the Gefitinib concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Cell Viability (MTT) Assay
Objective: To measure the effect of Gefitinib on the proliferation and viability of cancer cell lines.
Materials:
-
Non-small cell lung cancer (NSCLC) cell lines (e.g., HCC827, PC9)
-
Complete cell culture medium
-
Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Gefitinib in the complete culture medium.
-
Replace the existing medium with the medium containing various concentrations of Gefitinib or a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium and add the solubilization buffer to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]
Visualization of Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to ligands like EGF, activates several downstream signaling cascades.[13] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[14][15] Gefitinib inhibits the initial autophosphorylation of EGFR, thereby blocking the activation of these critical downstream signals.[4][16]
Caption: Gefitinib blocks EGFR autophosphorylation, inhibiting downstream signaling.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of a compound like Gefitinib involves a logical sequence of steps, from compound preparation to data analysis. This workflow ensures reproducibility and accuracy in quantifying the compound's potency.
Caption: Workflow for determining the IC50 of Gefitinib using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational screening, ensemble docking and pharmacophore analysis of potential gefitinib analogues against epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Melody's potential therapeutic applications
An In-depth Technical Guide on the Core Therapeutic Applications of the Melody™ Transcatheter Pulmonary Valve
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound™ Transcatheter Pulmonary Valve (TPV) is a pioneering medical device designed for the non-surgical replacement of a dysfunctional pulmonary valve, particularly in patients with congenital heart disease.[1][2][3] Comprised of a bovine jugular vein (BJV) valve sutured within a platinum-iridium frame, the this compound TPV is delivered via a catheter, thereby avoiding the need for open-heart surgery.[4][5] This guide provides a comprehensive overview of the this compound TPV's therapeutic applications, supported by clinical data, detailed experimental protocols, and visualizations of relevant physiological pathways and procedural workflows.
Pathophysiology of Right Ventricular Outflow Tract (RVOT) Dysfunction
The primary indication for the this compound TPV is the management of dysfunctional right ventricular outflow tract (RVOT) conduits or surgical bioprosthetic pulmonary valves.[4] Such dysfunction is often characterized by pulmonary regurgitation (PR), where there is a backflow of blood from the pulmonary artery into the right ventricle during diastole.[6][7][8] Chronic PR leads to right ventricular volume overload, which can result in RV enlargement, dysfunction, and eventually, right-sided heart failure.[6][7][9]
Quantitative Data from Clinical Studies
The safety and efficacy of the this compound TPV have been evaluated in several clinical trials, including a U.S. Investigational Device Exemption (IDE) study and subsequent post-approval studies.[10][11][12]
Table 1: Efficacy Outcomes from the U.S. IDE Study
| Outcome | Result | Citation |
| Procedural Success Rate | 98% | [11] |
| Freedom from TPV Dysfunction at 10 Years | 53% | [12][13] |
| Freedom from Reoperation at 10 Years | 79% | [12][13] |
| Freedom from Any Reintervention at 10 Years | 60% | [12][13] |
| Median Discharge Mean RVOT Doppler Gradient | 17 mm Hg | [12][13] |
Table 2: Safety Outcomes from the U.S. IDE Study (10-Year Follow-Up)
| Outcome | Result | Citation |
| Freedom from Mortality | 90% | [12][13] |
| Freedom from TPV-related Endocarditis | 81% (Annualized rate of 2.0% per patient-year) | [12][13] |
| Major Stent Fracture | Observed in 23 patients | [13] |
Experimental Protocols: this compound TPV Implantation
The implantation of the this compound TPV is a multi-step, minimally invasive procedure performed via cardiac catheterization.[2][14]
Patient Selection
Patients are considered for this compound TPV therapy if they have a clinical indication for intervention on a dysfunctional RVOT conduit or surgical bioprosthetic pulmonary valve with ≥ moderate regurgitation and/or a mean RVOT gradient ≥ 35 mm Hg.[4]
Implantation Procedure
The procedure is typically performed under general anesthesia.[14]
-
Vascular Access: Access is gained to the venous system, typically via the femoral vein.[14]
-
Coronary Artery Compression Testing: A balloon is inflated in the RVOT to simulate the effect of the valve implantation on the coronary arteries. Simultaneous coronary angiography is performed to rule out coronary artery compression.[15]
-
Conduit Preparation: Pre-dilation and pre-stenting of the RVOT are often performed to create a stable landing zone for the this compound valve.[15]
-
Valve Preparation and Delivery: The this compound valve is washed in sterile saline, crimped onto the Ensemble™ II Delivery System, and advanced through the venous sheath to the RVOT.[5][15]
-
Valve Deployment: The balloon-in-balloon system is used for a controlled deployment of the valve. The inner balloon is inflated first, followed by the outer balloon.[5][16]
-
Post-Deployment Assessment: Angiography is performed to confirm valve competence and rule out complications. Hemodynamic measurements are repeated to assess the reduction in the RVOT gradient.[17]
-
Closure: The delivery system is removed, and the access site is closed.[14]
Post-Procedure Care
Patients are typically hospitalized overnight for observation.[14] Follow-up care includes regular check-ups with a cardiologist to monitor the function of the this compound TPV.[14]
Conclusion
The this compound Transcatheter Pulmonary Valve represents a significant advancement in the management of RVOT dysfunction, offering a less invasive alternative to open-heart surgery.[1][5] Extensive clinical data has demonstrated its safety and effectiveness in restoring pulmonary valve function and delaying the need for surgical intervention.[10] The detailed procedural protocol, when followed meticulously, leads to high rates of successful implantation.[11] Further research and long-term follow-up will continue to refine patient selection and optimize outcomes for this important therapeutic technology.
References
- 1. This compound Heart Valve | Children's Hospital Colorado [childrenscolorado.org]
- 2. This compound: Percutaneous Pulmonary Valve Insertion | UVA Health [uvahealth.com]
- 3. The this compound® valve and Ensemble® delivery system for transcatheter pulmonary valve replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound™ Transcatheter Pulmonary Valve | Medtronic [medtronic.com]
- 5. Incorrect Browser [europe.medtronic.com]
- 6. Pulsenotes | Pulmonary regurgitation [app.pulsenotes.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Pulmonary Regurgitation - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 9. lecturio.com [lecturio.com]
- 10. This compound™ TPV Therapy Clinical Data | Medtronic US [w.medtronic.com]
- 11. dicardiology.com [dicardiology.com]
- 12. Long-Term Outcomes After this compound Transcatheter Pulmonary Valve Replacement in the US Investigational Device Exemption Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Incorrect Browser [medtronic.com]
- 15. acc.org [acc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. aepc.org [aepc.org]
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Nirsevimab, marketed as Beyfortus and formerly known as MEDI8897, is a human recombinant monoclonal antibody developed by AstraZeneca and Sanofi for the prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease in infants. The pivotal Phase III clinical trial for this antibody was named MELODY. This document provides a comprehensive technical overview of nirsevimab, including its intellectual property landscape, mechanism of action, key experimental data from clinical trials, and the methodologies employed in these studies.
Intellectual Property and Patents
The intellectual property surrounding nirsevimab is robust, with patents covering the antibody itself, its formulation, and its method of use. These patents provide market exclusivity, which is crucial for recouping the significant investment in research and development.
Key Patent Information:
Primary patents covering nirsevimab have been filed and granted in numerous jurisdictions, with expected expiration dates ranging from 2028 to 2035.[1] Secondary patents, which cover formulations and specific treatment regimens, have been filed with expiration dates extending to 2038 and 2040.[1] One of the key patents for nirsevimab is U.S. Patent No. 10,689,437, which has a stated expiration date of January 14, 2035.[2] An application has been submitted to extend the term of this patent based on the time spent in regulatory review by the U.S. Food and Drug Administration (FDA).[2]
| Patent Aspect | Description | Key Expiration Dates |
| Composition of Matter | Covers the specific amino acid sequences of the nirsevimab monoclonal antibody. | Expected to expire between 2028 and 2035.[1] |
| Formulation | Protects the specific pharmaceutical composition of the nirsevimab drug product. | Secondary patents extend to 2038.[1] |
| Method of Use | Covers the use of nirsevimab for the prevention of RSV lower respiratory tract infection. | Secondary patents extend to 2040.[1] |
Mechanism of Action
Nirsevimab provides passive immunity against RSV.[3] It is a fusion inhibitor that targets the prefusion conformation of the RSV fusion (F) protein.[3][4] This protein is essential for the virus's entry into host cells.
Detailed Mechanism:
-
Binding to Prefusion F Protein: Nirsevimab specifically binds to a highly conserved epitope, known as site Ø, on the prefusion F protein of both RSV A and B strains.[5][6]
-
Inhibition of Conformational Change: This binding locks the F protein in its prefusion state, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[6]
-
Blocking Viral Entry: By inhibiting membrane fusion, nirsevimab effectively blocks the virus from entering the host's respiratory epithelial cells, thus neutralizing the virus.[3]
-
Extended Half-Life: Nirsevimab has a modified Fc region with a triple amino acid substitution (YTE), which extends its half-life, allowing for a single dose to provide protection for the entire RSV season.[4][5]
Key Experimental Data
The efficacy and safety of nirsevimab have been demonstrated in several key clinical trials, most notably the Phase III this compound trial.
Efficacy Data
The primary endpoint in the this compound trial was the incidence of medically attended RSV-associated lower respiratory tract infection (LRTI) through 150 days post-injection.[7]
| Endpoint | Nirsevimab Group | Placebo Group | Efficacy (95% CI) | P-value | Reference |
| Medically Attended RSV-Associated LRTI | 1.2% (12/994) | 5.0% (25/496) | 74.5% (49.6 to 87.1) | <0.001 | [7] |
| Hospitalization for RSV-Associated LRTI | 0.6% (6/994) | 1.6% (8/496) | 62.1% (-8.6 to 86.8) | 0.07 | [7] |
A pooled analysis of the this compound and Phase 2b trials showed a statistically significant reduction in hospitalizations.[8]
| Endpoint | Nirsevimab Group | Placebo Group | Efficacy (95% CI) | P-value | Reference |
| RSV-Associated Hospitalization (Pooled) | 0.6% (9/1564) | 2.7% (21/786) | 77.3% (50.3 to 89.7) | <0.001 | [9] |
Pharmacokinetic Data
A population pharmacokinetic (PK) model was developed based on data from 2,683 participants across five clinical trials.[10][11]
| Parameter | Value | Covariates | Reference |
| Clearance (CL) | 3.4 mL/day (for a 5 kg infant) | Body weight and postmenstrual age were primary covariates.[10][11] | [10][11] |
| Dosing | 50 mg for infants <5 kg; 100 mg for infants ≥5 kg | Weight-banded dosing was found to be appropriate.[10] | [10] |
| Mean Serum Concentration (Day 151) | 25.6 µg/mL (50/100 mg dose) | - | [12] |
| Mean Serum Concentration (Day 151) | 33.2 µg/mL (200 mg dose) | - | [12] |
Safety and Immunogenicity Data
| Parameter | Nirsevimab Group | Placebo Group | Reference |
| Serious Adverse Events | 6.8% (67/987) | 7.3% (36/491) | [7] |
| Anti-Drug Antibodies (ADA) | 6.1% (58/951) | 1.1% (5/473) | [7] |
Experimental Protocols
This compound Phase III Trial Design
The this compound trial (NCT03979313) was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of nirsevimab in healthy late preterm and term infants.[7][13][14]
-
Participants: Healthy late preterm and term infants (≥35 weeks gestational age) entering their first RSV season.[7][14]
-
Intervention: A single intramuscular injection of nirsevimab (50 mg for infants <5 kg, 100 mg for infants ≥5 kg) or placebo.[15]
-
Primary Efficacy Endpoint: Medically attended RSV-associated lower respiratory tract infection through 150 days after injection.[7]
-
RSV Confirmation: RSV infection was confirmed by reverse transcriptase-polymerase chain reaction (RT-PCR) testing.[16]
-
Pathogen Detection: In a post hoc analysis, nasopharyngeal swabs from infants with LRTI were tested for 22 respiratory pathogens using the BioFire® Respiratory 2.1 Panel.[17]
Pharmacokinetic Analysis
-
Methodology: A population PK model was developed using data from multiple clinical trials. The model was a two-compartment model with first-order clearance and first-order absorption following intramuscular administration.[10][11]
-
Data Collection: A total of 8,987 PK observations from 2,683 participants were used to build the final model.[10][11]
-
Covariate Analysis: The model evaluated the influence of various covariates, including body weight, age, race, and the presence of congenital heart disease or chronic lung disease, on the pharmacokinetics of nirsevimab.[10][11]
Anti-Drug Antibody (ADA) Assay
-
Purpose: To evaluate the immunogenicity of nirsevimab.
-
Methodology: While specific assay details are proprietary, ADA levels were analyzed at baseline and at various time points post-dose (e.g., day 361) to assess the development of antibodies against nirsevimab.[7] The impact of ADA on pharmacokinetics and safety was also evaluated.[12][18]
Conclusion
Nirsevimab, the subject of the this compound trial, represents a significant advancement in the prevention of RSV in infants, supported by a strong intellectual property portfolio. Its mechanism of action, which involves blocking viral entry by targeting the prefusion F protein, has proven to be highly effective in clinical trials. The extensive data on efficacy, safety, and pharmacokinetics provide a solid foundation for its use in the target population. The detailed experimental designs of the clinical trials underscore the robustness of the evidence supporting its approval and use.
References
- 1. medicinespatentpool.org [medicinespatentpool.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. What is the mechanism of Nirsevimab? [synapse.patsnap.com]
- 4. Nirsevimab - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. leinco.com [leinco.com]
- 7. Nirsevimab for Prevention of RSV in Healthy Late-Preterm and Term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nirsevimab significantly protected infants against RSV disease in Phase 3 trial - BioSpace [biospace.com]
- 9. Nirsevimab significantly protected infants against RSV disease in Phase III this compound trial [astrazeneca.com]
- 10. Population Pharmacokinetics of Nirsevimab in Preterm and Term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.aap.org [publications.aap.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A Study to Evaluate the Safety and Efficacy of MEDI8897 for the Prevention of Medically Attended Lower Respiratory Tract infection due to Respiratory Syncytial Virus in Healthy Late Preterm and Term Infants (this compound) [astrazenecaclinicaltrials.com]
- 15. m.youtube.com [m.youtube.com]
- 16. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 17. Lower Respiratory Tract Infections Following Respiratory Syncytial Virus Monoclonal Antibody Nirsevimab Immunization Versus Placebo: Analysis From a Phase 3 Randomized Clinical Trial (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirsevimab, marketed under the brand name Beyfortus, is a human, recombinant, immunoglobulin G1 kappa (IgG1κ) monoclonal antibody developed for the prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease.[1][2] Developed jointly by AstraZeneca and Sanofi, nirsevimab represents a significant advancement in passive immunization strategies against RSV, a leading cause of hospitalization in infants.[1][3] This technical guide provides an in-depth review of nirsevimab, with a focus on its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data, including findings from the MELODY study.
Mechanism of Action
Nirsevimab's primary mechanism of action is the inhibition of viral entry into host cells.[4] It specifically targets the prefusion conformation of the RSV fusion (F) protein, a critical component for viral attachment and fusion with the host cell membrane.[1][4][5]
Key aspects of nirsevimab's mechanism of action include:
-
High-Affinity Binding: Nirsevimab binds with high affinity to a highly conserved epitope on the prefusion F protein.[5][6] This binding site is located within the F1 and F2 subunits of the F protein.[6][7]
-
Conformational Locking: By binding to the prefusion conformation, nirsevimab effectively "locks" the F protein in this state, preventing the conformational changes necessary for membrane fusion.
-
Neutralization of RSV: This action neutralizes the virus, rendering it unable to infect respiratory epithelial cells.[8][9] Nirsevimab is effective against both RSV-A and RSV-B strains.[7]
-
Extended Half-Life: Nirsevimab incorporates a triple amino acid substitution (YTE modification) in the fragment crystallizable (Fc) region. This modification increases its binding affinity to the neonatal Fc receptor (FcRn), which protects it from catabolism and significantly extends its serum half-life, allowing for season-long protection with a single dose.[4]
Caption: Mechanism of action of Nirsevimab against RSV.
Pharmacokinetics
The pharmacokinetic profile of nirsevimab is characterized by its long half-life, enabling a single-dose administration for an entire RSV season.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~84% | [2][10] |
| Time to Maximum Concentration (Tmax) | 6 days (range 1-28 days) | [2][10] |
| Distribution | ||
| Volume of Distribution (for a 5 kg infant) | 477 mL | [11] |
| Metabolism | Degraded by proteolytic enzymes | [2][10] |
| Elimination | ||
| Clearance (for a 5 kg infant) | 3.42 mL/day | [11] |
| Terminal Half-life | Approximately 71 days | [10][11] |
Experimental Protocols: Pharmacokinetic Analysis
Serum concentrations of nirsevimab were measured using a validated enzyme-linked immunosorbent assay (ELISA).[12] A population pharmacokinetic (PK) model, characterized as a two-compartment model with first-order clearance and first-order absorption following intramuscular administration, was developed based on data from multiple clinical trials.[13] This model incorporated covariates such as body weight and postmenstrual age.[13]
Clinical Studies: The this compound Trial and Supporting Data
The efficacy and safety of nirsevimab have been evaluated in several pivotal clinical trials, most notably the this compound Phase 3 trial.
This compound Trial (Phase 3)
The this compound trial was a randomized, placebo-controlled study designed to evaluate the efficacy and safety of a single intramuscular dose of nirsevimab in healthy late preterm and term infants (≥35 weeks gestational age) entering their first RSV season.[1]
| Endpoint | Nirsevimab Group | Placebo Group | Efficacy (95% CI) | P-value | Reference |
| Medically Attended RSV Lower Respiratory Tract Infection | 1.2% (12/994) | 5.0% (25/496) | 74.5% (49.6 to 87.1) | <0.001 | [1] |
| Hospitalization for RSV-Associated Lower Respiratory Tract Infection (Pooled analysis with Phase 2b data) | 1% | 3% | 77.3% (50.3 to 89.7) | 0.0002 | [6] |
HARMONIE Trial (Phase 3b, Real-World Evidence)
The HARMONIE trial provided real-world evidence of nirsevimab's effectiveness.
| Endpoint | Efficacy | Reference |
| Reduction in hospitalizations due to RSV-related lower respiratory tract disease | 83.21% | [14] |
| Reduction in the incidence of all-cause lower respiratory tract disease hospitalization | 58.04% | [14] |
Experimental Protocols: Clinical Trial Design
References
- 1. Nirsevimab - Wikipedia [en.wikipedia.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Nirsevimab Immunization to Prevent Respiratory Syncytial Virus-Associated Lower Respiratory Tract Infections in Infants and Children up to 24 Months of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyfortus® (nirsevimab-alip) Mechanism of Action in RSV [pro.campus.sanofi]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Nirsevimab brings breakthrough in the prevention of respiratory syncytial virus infection in infants – Importance of design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAPaL [lapal.medicinespatentpool.org]
- 8. What is the mechanism of Nirsevimab? [synapse.patsnap.com]
- 9. What is Nirsevimab used for? [synapse.patsnap.com]
- 10. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 11. Formulary Drug Reviews: Nirsevimab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Population Pharmacokinetics of Nirsevimab in Preterm and Term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of peptide synthesis protocols, with a focus on their application in research and drug development. The information is designed to guide researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.
Peptide synthesis is a fundamental technique in various scientific disciplines, including drug discovery, vaccine development, and proteomics research.[1][2][3] It allows for the chemical creation of peptides, which are short chains of amino acids, enabling the study of their biological functions and their development as therapeutic agents.[1][2] The two primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[2][4]
Overview of Peptide Synthesis Methodologies
The choice between SPPS and LPPS depends on several factors, including the desired peptide length, required purity, and the scale of synthesis.[5]
-
Solid-Phase Peptide Synthesis (SPPS): This is the most widely used method for peptide synthesis.[6] In SPPS, the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support (resin).[7] This approach simplifies the purification process as excess reagents and byproducts can be easily washed away by filtration.[7] SPPS is well-suited for synthesizing long peptides and is amenable to automation.[2][8]
-
Liquid-Phase Peptide Synthesis (LPPS): In LPPS, the peptide is synthesized in a solution.[4][9] This method is often preferred for the large-scale production of short peptides and can be more cost-effective in such cases.[5] LPPS is gaining interest due to its potential for scalability and reduced use of reagents and solvents, making it a more sustainable option.[4][10]
Comparison of SPPS and LPPS
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is attached to a solid resin support.[7] | Peptide synthesis occurs in a homogenous solution.[4] |
| Typical Scale | Research (milligrams) to pilot-plant (kilograms).[11] | Well-suited for large-scale production.[9] |
| Peptide Length | Preferred for longer peptides.[5] | More suitable for shorter peptides.[4][12] |
| Purification | Simplified due to easy removal of reagents by washing.[7] | Can be more complex, often requiring chromatography after each step. |
| Automation | Highly amenable to automation.[8][13] | Less commonly automated. |
| Advantages | Ease of use, automation, suitable for long peptides.[2] | Scalability, cost-effective for short peptides, reduced waste.[4] |
| Disadvantages | Can be inefficient with excess reagent use.[10] | Less suitable for long peptides, purification can be challenging. |
Experimental Protocols
The following sections detail the key experimental steps for the two main peptide synthesis strategies: Fmoc/tBu SPPS and Boc/Bzl SPPS.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used approach in SPPS.[6]
1. Resin Preparation:
-
Resin Selection: Choose a resin based on the desired C-terminal group (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[14]
-
Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 10-15 minutes.[15]
2. First Amino Acid Loading (if not pre-loaded):
-
Dissolve the first Fmoc-protected amino acid and an activating agent in DMF.
-
Add the solution to the swelled resin and allow it to react.
-
Wash the resin thoroughly with DMF.
3. Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for about 7 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[14]
-
Washing: Wash the resin extensively with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the elongation cycle for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and then with dichloromethane (B109758) (DCM).[15]
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
5. Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Peptide Synthesis
Automated peptide synthesizers significantly improve the efficiency and reproducibility of SPPS.[8] These instruments automate the repetitive steps of the synthesis cycle, including reagent delivery, washing, and deprotection.[8] Various automated synthesizers are commercially available, offering different scales and throughputs.[11][13][16]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Advancements in Peptide Synthesis Methods Applications and Innovations | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tks | publisher, event organiser, media agency | Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics - tks | publisher, event organiser, media agency [teknoscienze.com]
- 11. Peptide Synthesizer [peptide2.com]
- 12. Liquid-Phase Peptide Synthesis Services—ProteoGenix [proteogenix.science]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes: The Use of Melody (Audible Sound) in Cell Culture Assays
The burgeoning field of mechanobiology has highlighted the profound impact of physical forces on cellular behavior. In this context, "Melody" refers to the application of audible sound and musical vibrations as a novel tool in cell culture assays. Exposing cells to specific acoustic environments can modulate a range of cellular processes, offering a unique, non-invasive method for studying cell signaling and response. These notes provide an overview of the principles, applications, and key considerations for incorporating this compound into your research.
Principle of Action
Sound waves are a form of mechanical vibration that can be transmitted through the air, the culture vessel, and the culture medium to the cells themselves.[1] Cells possess mechanosensitive structures that can detect and respond to these physical cues.[1] This interaction can trigger intracellular signaling cascades, leading to changes in gene expression, protein activity, and ultimately, cellular function. The cellular response to a this compound is highly dependent on the specific properties of the sound, including frequency, intensity (sound pressure level), and temporal pattern (rhythm and this compound), as well as the cell type being studied.[1][2]
Key Applications in Cell Culture
-
Modulation of Cell Viability and Proliferation: Studies have shown that exposure to specific musical pieces or sound frequencies can alter the rate of cell proliferation and impact cell viability.[2] This can be a valuable tool for investigating the factors that regulate cell growth and death.
-
Induction of Apoptosis: Certain sound stimuli have been observed to increase the number of cells undergoing both early and late apoptosis.[2] This provides a non-chemical method for studying the programmed cell death pathway.
-
Influence on Cell Migration: The motility of cells, a key factor in processes like wound healing and cancer metastasis, can be influenced by audible sound. For instance, some musical compositions have been shown to diminish the migration of certain cancer cell lines.[2]
-
Stem Cell Research: Emerging research suggests that sound vibrations may influence the behavior of stem cells, potentially affecting their differentiation and regenerative capabilities.[3][4][5]
Experimental Considerations
-
Acoustic Environment: To ensure reproducibility, experiments should be conducted in a controlled acoustic environment. This may involve using an acoustically treated incubator or a dedicated chamber to minimize background noise and sound reflections.[1]
-
Sound Source and Calibration: The choice of speaker or transducer and its placement relative to the cell culture plates are critical. The sound intensity (in dB SPL) should be measured at the location of the cells to ensure consistent exposure.[1]
-
Controls: Appropriate controls are essential for interpreting the results. A "silent" control (no sound exposure) and a "white noise" control can help differentiate the effects of a specific this compound from the general effects of vibration.[2]
-
Cell-Type Specificity: The response to sound is highly dependent on the cell line being used.[2] It is crucial to empirically determine the effects of a given this compound on the specific cells under investigation.
Experimental Protocols
Here we provide detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and proliferation.
Protocol 1: General Workflow for this compound Exposure in Cell Culture
This protocol describes the general setup for exposing adherent cells to a controlled sound stimulus.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Sound source (e.g., speaker or transducer)
-
Sound level meter
-
Acoustically controlled environment (e.g., incubator with acoustic treatment)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the planned assay and allow them to adhere overnight in a standard cell culture incubator (37°C, 5% CO₂).
-
Experimental Setup: Place the sound source at a fixed distance from the cell culture plate within the acoustically controlled environment.
-
Sound Calibration: Use a sound level meter to measure and adjust the sound intensity at the position of the cells to the desired level.
-
This compound Exposure: Play the selected this compound or sound stimulus for the desired duration. Include silent and white noise control plates in the same environment.
-
Post-Exposure Incubation: After the sound exposure, return the cells to a standard incubator for a specified period before proceeding with the desired cell-based assay.
Experimental workflow for this compound exposure in cell culture.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability following exposure to a this compound, based on the reduction of MTT to formazan (B1609692) by metabolically active cells.[6][7][8]
Materials:
-
Cells cultured in a 96-well plate after this compound exposure
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the MTT solution and ensure the MTT solvent is ready.
-
MTT Addition: Following the post-exposure incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage of the silent control.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol details the detection of apoptotic cells by flow cytometry using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[9][10]
Materials:
-
Cells cultured after this compound exposure
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9]
Quantitative Data Summary
The following tables represent hypothetical data that could be obtained from the experiments described above.
Table 1: Effect of Different Melodies on Cell Viability (MTT Assay)
| Treatment Condition | Absorbance (570 nm) | Cell Viability (%) |
| Silent Control | 1.25 ± 0.08 | 100 |
| White Noise (70 dB) | 1.18 ± 0.06 | 94.4 |
| This compound A (Classical, 70 dB) | 0.95 ± 0.05 | 76.0 |
| This compound B (Rock, 70 dB) | 1.30 ± 0.09 | 104.0 |
Table 2: Induction of Apoptosis by this compound Exposure (Annexin V Assay)
| Treatment Condition | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Silent Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| White Noise (70 dB) | 93.8 ± 1.8 | 3.1 ± 0.6 | 3.1 ± 0.5 |
| This compound A (Classical, 70 dB) | 82.5 ± 3.5 | 12.3 ± 1.2 | 5.2 ± 0.8 |
| This compound B (Rock, 70 dB) | 94.1 ± 2.3 | 2.8 ± 0.7 | 3.1 ± 0.6 |
Hypothesized Signaling Pathway
Mechanical stress induced by sound vibrations may activate various signaling pathways. The diagram below illustrates a generalized mechanotransduction pathway that could be initiated by this compound exposure.
Hypothesized mechanotransduction pathway activated by sound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Exposure to Music Alters Cell Viability and Cell Motility of Human Nonauditory Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cell melodies: when sound speaks to stem cells - CellR4 [cellr4.org]
- 5. cellr4.org [cellr4.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Preclinical Evaluation of Melody in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies for the preclinical in vivo evaluation of Melody, a novel therapeutic agent. The following sections detail the experimental protocols for assessing the pharmacokinetics, pharmacodynamics, and safety of this compound in various animal models. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals engaged in the characterization of this compound. The protocols and data presented herein are illustrative and should be adapted based on the specific therapeutic indication and the evolving understanding of this compound's mechanism of action.
Pharmacokinetics of this compound in Animal Models
The pharmacokinetic profile of a drug candidate is a critical component of preclinical evaluation, providing insights into its absorption, distribution, metabolism, and excretion (ADME).[1] The selection of an appropriate animal model is crucial and should be based on similarities in physiological and biochemical parameters to humans.[1] Studies in various species, such as mice, rats, and dogs, are often conducted to understand the compound's behavior in vivo and to enable allometric scaling for predicting human pharmacokinetics.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models. This data is essential for determining appropriate dosing regimens for subsequent efficacy and toxicology studies.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Oral gavage |
| Cmax | 1250 ng/mL | Plasma |
| Tmax | 2 hours | Plasma |
| AUC(0-t) | 7500 ng*h/mL | Plasma |
| Half-life (t1/2) | 4 hours | Plasma |
Table 2: Single-Dose Intravenous Pharmacokinetics of this compound in Rats
| Parameter | Value | Conditions |
| Dose | 5 mg/kg | Intravenous bolus |
| Cmax | 3500 ng/mL | Plasma |
| AUC(0-inf) | 9800 ng*h/mL | Plasma |
| Clearance (CL) | 8.5 mL/min/kg | Plasma |
| Volume of Distribution (Vd) | 3.2 L/kg | Plasma |
| Half-life (t1/2) | 6 hours | Plasma |
Table 3: Single-Dose Oral Pharmacokinetics of this compound in Dogs
| Parameter | Value | Conditions |
| Dose | 5 mg/kg | Oral capsule |
| Cmax | 800 ng/mL | Plasma |
| Tmax | 4 hours | Plasma |
| AUC(0-t) | 6400 ng*h/mL | Plasma |
| Bioavailability (F%) | 65% | - |
| Half-life (t1/2) | 8 hours | Plasma |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in rats.
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawey rats.
Materials:
-
This compound (formulated for oral and intravenous administration)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dosing:
-
Oral Group (n=5): Administer a single dose of this compound (10 mg/kg) via oral gavage.
-
Intravenous Group (n=5): Administer a single dose of this compound (5 mg/kg) via an intravenous bolus injection through a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
Pharmacodynamics and Efficacy of this compound
Pharmacodynamic studies aim to understand the mechanism of action of a drug and its effects on the body.[3] This often involves investigating the interaction of the drug with its molecular target and the subsequent signaling pathways.
Proposed Signaling Pathway for this compound
It is hypothesized that this compound exerts its therapeutic effect by modulating the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.
Experimental Protocol: In Vivo Efficacy Study (Xenograft Model)
This protocol describes an efficacy study of this compound in a mouse xenograft model of cancer.
Objective: To evaluate the anti-tumor efficacy of this compound in an A549 non-small cell lung cancer xenograft model.
Materials:
-
This compound (formulated for oral administration)
-
A549 human lung adenocarcinoma cells
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells according to standard protocols.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):
-
Vehicle control (oral gavage, daily)
-
This compound (10 mg/kg, oral gavage, daily)
-
This compound (30 mg/kg, oral gavage, daily)
-
Positive control (standard-of-care chemotherapy)
-
-
Treatment and Monitoring: Administer the treatments for 21 days. Continue to monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
Toxicology and Safety of this compound
Toxicology studies are essential to identify potential adverse effects of a drug candidate and to determine a safe dose range for human clinical trials.[4][5] These studies are conducted in compliance with regulatory guidelines.[5]
Summary of Toxicology Findings
The following table summarizes the key findings from toxicology studies of this compound.
Table 4: Summary of Repeated-Dose Toxicology of this compound in Rats (28-day study)
| Parameter | Finding |
| No-Observed-Adverse-Effect Level (NOAEL) | 15 mg/kg/day |
| Target Organs of Toxicity | Liver (at doses ≥ 50 mg/kg/day) |
| Clinical Observations | Decreased body weight gain at 100 mg/kg/day |
| Clinical Pathology | Elevated liver enzymes (ALT, AST) at ≥ 50 mg/kg/day |
| Histopathology | Hepatocellular hypertrophy at ≥ 50 mg/kg/day |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol outlines an acute oral toxicity study to determine the LD50 of this compound.
Objective: To estimate the acute oral toxicity (LD50) of this compound in female rats using the Up-and-Down Procedure.
Materials:
-
This compound (formulated for oral administration)
-
Female Sprague-Dawley rats (nulliparous and non-pregnant, 8-12 weeks old)
-
Oral gavage needles
Procedure:
-
Dosing: Dose one animal at a time with a starting dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose.
-
If the animal dies, the next animal is dosed at a lower dose.
-
-
Endpoint: Continue the procedure until the stopping criteria are met (e.g., 4-5 animals have been dosed and the dose reversals have occurred).
-
Data Analysis: Calculate the LD50 using appropriate statistical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
Application Notes and Protocols for the Quantification of Melody
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Melody" is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the proliferation and survival of various cancer cells.[2] The accurate quantification of this compound in biological matrices is paramount for preclinical and clinical development, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides detailed application notes and protocols for the robust quantification of this compound using state-of-the-art analytical methodologies.
Analytical Methods for this compound Quantification
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, throughput, and the nature of the biological matrix.[3] For this compound, a small molecule drug, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[4][5] An Enzyme-Linked Immunosorbent Assay (ELISA) can also be developed for high-throughput screening applications.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying small molecules in complex biological matrices like plasma, serum, and tissue homogenates.[5][7] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.[8]
Advantages of LC-MS/MS:
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only this compound and its specific fragment ions are detected, minimizing interference from other molecules.[9]
-
High Sensitivity: Capable of detecting this compound at very low concentrations (pg/mL to ng/mL).[9]
-
Wide Dynamic Range: Can accurately quantify this compound over a broad range of concentrations.
-
Multiplexing Capability: Allows for the simultaneous quantification of this compound and its metabolites.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a viable alternative for rapid, high-throughput analysis, particularly in early discovery phases.[6] This immunoassay format is suitable for the quantification of small molecules.[10] The principle involves competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of this compound in the sample.[11]
Advantages of Competitive ELISA:
-
High Throughput: 96-well plate format allows for the simultaneous analysis of numerous samples.
-
Cost-Effective: Generally less expensive per sample compared to LC-MS/MS.
-
No Complex Instrumentation: Requires a standard plate reader, which is widely available.[6]
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the validated LC-MS/MS and competitive ELISA methods for the quantification of this compound in human plasma. These parameters are essential for ensuring the reliability of the bioanalytical data, as per regulatory guidelines.[12][13]
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result | Acceptance Criteria (FDA Guidance)[13] |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | - |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | - |
| Intra-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 8% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect | 95 - 105% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
Table 2: Competitive ELISA Method Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.990 | ≥ 0.98 |
| Lower Limit of Detection (LOD) | 0.5 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | - |
| Upper Limit of Quantification (ULOQ) | 250 ng/mL | - |
| Intra-assay Precision (%CV) | < 15% | ≤ 20% (≤ 25% at LLOQ) |
| Inter-assay Precision (%CV) | < 18% | ≤ 20% (≤ 25% at LLOQ) |
| Accuracy (% Bias) | ± 15% | Within ± 20% (± 25% at LLOQ) |
| Specificity | High | Minimal cross-reactivity |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric analysis of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges
4.1.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Spike Samples: To 100 µL of plasma, add 10 µL of this compound-d4 internal standard (IS) solution (100 ng/mL in 50% MeOH). For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working solutions.
-
Protein Precipitation: Add 300 µL of 0.1% FA in ACN to each sample. Vortex for 1 minute.[14]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
SPE Conditioning: Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove interferences.[8]
-
Elution: Elute this compound and the IS with 1 mL of ACN.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA).
4.1.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on this compound's structure)
-
This compound-d4 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on this compound-d4's structure)
-
Protocol: Quantification of this compound by Competitive ELISA
This protocol outlines the procedure for a competitive ELISA to determine the concentration of this compound.
4.2.1. Materials and Reagents
-
This compound-BSA conjugate (coating antigen)
-
Anti-Melody primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well microtiter plates
4.2.2. Assay Procedure
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.[15]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.[11]
-
Competition:
-
In a separate plate or tubes, pre-incubate 50 µL of this compound standards, QCs, or unknown samples with 50 µL of the anti-Melody primary antibody solution for 1 hour at 37°C.
-
Transfer 100 µL of this mixture to the coated and blocked plate.
-
Incubate for 1.5 hours at 37°C.[15]
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Diagrams and Workflows
Signaling Pathway of this compound
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the inhibitory action of this compound on MEK1/2.[1][16]
Caption: MAPK/ERK signaling pathway with this compound's inhibitory action on MEK1/2.
LC-MS/MS Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS quantification workflow for this compound.
Caption: Workflow for this compound quantification using LC-MS/MS.
Competitive ELISA Workflow
This diagram illustrates the key stages of the competitive ELISA for this compound quantification.
Caption: Workflow for this compound quantification using Competitive ELISA.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tecan.com [tecan.com]
- 4. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. rsc.org [rsc.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. genemedi.net [genemedi.net]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. nalam.ca [nalam.ca]
- 14. ijisrt.com [ijisrt.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
Application Note: High-Throughput Screening for NF-κB Pathway Inhibitors Using the Melody Platform
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify potential therapeutic candidates.[1] The Melody platform represents a next-generation, fully automated system designed to streamline HTS workflows. It integrates nanoliter-scale acoustic liquid handling with sophisticated data analysis software to maximize throughput, precision, and reproducibility while minimizing reagent consumption.[2][3][4][5]
This document provides a detailed protocol for developing and executing a cell-based high-throughput screen on the this compound platform. The focus is on identifying inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses often implicated in disease.[6][7] The assay utilizes a luciferase reporter gene system for sensitive and robust detection of pathway activation.[8][9][10]
NF-κB Signaling Pathway Overview
The canonical NF-κB pathway is a key signaling cascade that responds to various stimuli, including pro-inflammatory cytokines like TNF-α.[7][11] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA elements and initiates the transcription of target genes involved in inflammation and cell survival.[7][11] Small molecule inhibitors targeting this pathway are of significant therapeutic interest.
Caption: Canonical NF-κB signaling pathway and point of inhibition.
Experimental Workflow & Assay Principle
The screen employs a stable cell line expressing a firefly luciferase reporter gene under the control of an NF-κB response element. When the pathway is activated by TNF-α, the resulting transcription drives luciferase expression. The addition of a luciferin (B1168401) substrate produces a luminescent signal proportional to pathway activation.[9] Inhibitory compounds will prevent NF-κB translocation, leading to a decrease in the luminescent signal. The this compound platform's acoustic dispensing technology is used to transfer nanoliter volumes of library compounds directly to the assay plates, ensuring high precision and minimizing cross-contamination.[2][3][12]
Caption: High-throughput screening workflow on the this compound platform.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 stable cell line with integrated NF-κB-luciferase reporter construct.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 2 µg/mL Puromycin.
-
Assay Plates: 384-well, solid white, tissue-culture treated plates.
-
Compound Plates: 384-well Echo® Qualified source plates.
-
Stimulant: Recombinant Human TNF-α.
-
Detection Reagent: Luciferase Assay System (e.g., Promega E1500).
-
Controls:
-
Positive Control (Max Signal): DMSO (0.1% final concentration).
-
Negative Control (Min Signal): IKK Inhibitor (e.g., BAY 11-7082, 10 µM final concentration).
-
Cell Plating Protocol
-
Culture HEK293-NF-κB-luc cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge cells, aspirate the supernatant, and resuspend the pellet in fresh culture medium to a final concentration of 200,000 cells/mL.
-
Using a multi-channel pipette or automated dispenser, dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
This compound HTS Protocol
-
Plate Loading: Load the prepared assay plates, compound source plates, and control plates onto the this compound platform deck.
-
Compound Transfer:
-
Program the this compound software for the compound transfer map.
-
The system will use acoustic energy to transfer 50 nL of each compound from the source plates to the corresponding wells of the assay plates.[2]
-
Transfer 50 nL of DMSO to positive control wells and 50 nL of IKK inhibitor stock to negative control wells.
-
-
Pre-incubation: Incubate the plates for 30 minutes at 37°C.
-
Stimulation:
-
Prepare a 2x working solution of TNF-α (20 ng/mL) in culture medium.
-
Dispense 25 µL of the TNF-α solution to all wells (except for unstimulated controls, which receive medium only). Final TNF-α concentration will be 10 ng/mL.
-
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
Detection:
-
Equilibrate assay plates and the luciferase reagent to room temperature.
-
Using an automated dispenser, add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader with a 0.5-1 second integration time per well.
-
Data Presentation and Analysis
Data from the luminometer is imported into the this compound analytics software for processing. The primary metric for hit identification is the percent inhibition, calculated relative to the intra-plate controls.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative))
Assay Quality Control
The quality and reliability of the HTS assay are assessed using the Z'-factor statistic.[13][14] This metric evaluates the separation between the positive and negative control signals, taking into account the data variation within each control group.[15]
| Metric | Formula | Value | Acceptance Criteria |
| Z'-Factor | 1 - (3*(SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background | Mean_pos / Mean_neg | 15.4 | S/B > 10 |
Table 1: Summary of assay quality control metrics from a representative plate. The Z'-factor of 0.72 indicates an excellent assay suitable for HTS.[14][15]
Sample Screening Data
A hit is typically defined as a compound that produces a percent inhibition greater than three standard deviations from the mean of the sample population (or >50% inhibition).
| Compound ID | Raw Luminescence (RLU) | Percent Inhibition | Hit ( >50%) |
| Cmpd-001 | 185,430 | 8.1% | No |
| Cmpd-002 | 45,210 | 82.1% | Yes |
| Cmpd-003 | 191,050 | 5.2% | No |
| Cmpd-004 | 88,670 | 59.8% | Yes |
| Positive Control (Mean) | 201,800 | 0% | N/A |
| Negative Control (Mean) | 13,100 | 100% | N/A |
Table 2: Representative data for selected compounds from a primary screen. Compounds Cmpd-002 and Cmpd-004 are identified as primary hits for follow-up studies.
Conclusion
The this compound platform provides a robust, efficient, and highly precise solution for conducting high-throughput screening campaigns. By leveraging acoustic liquid handling and integrated data analysis, this protocol for an NF-κB luciferase reporter assay enables the rapid and reliable identification of potential pathway inhibitors from large compound libraries. The detailed methodology and stringent quality control measures ensure the generation of high-quality, actionable data to drive drug discovery projects forward.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. archive.perlara.com [archive.perlara.com]
- 3. DRUG DISCOVERY - Benefits of Acoustic Liquid Handling in Drug Discovery [drug-dev.com]
- 4. beckman.com [beckman.com]
- 5. Labcyte Echo Acoustic Liquid Handler an Essential Component of Pharmaceutical High-Throughput Screening | Technology Networks [technologynetworks.com]
- 6. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-kB Pathway Assay - STEMart [ste-mart.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Luciferase Assay System Protocol [promega.com]
- 10. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CSC Acoustic Dispenser | Chemical Screening Center [csc.ucsc.edu]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for In Vivo Imaging Studies with the MELODY Telerobotic Ultrasound System
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The MELODY Telerobotic Ultrasound System, developed by AdEchoTech, is a pioneering technology that facilitates remote, real-time ultrasound examinations.[1][2] This system enables an expert sonographer to control an ultrasound probe from a distance, while a trained assistant is present with the subject.[1][3] While primarily designed for clinical applications in underserved areas, its precision and remote operation capabilities present unique opportunities for preclinical in vivo imaging studies in research and drug development.[2][4] This document provides detailed application notes and protocols for utilizing the this compound system in a research setting.
The this compound system is comprised of two main components: the Expert Station and the Patient Station.[5] The Expert Station includes a "fictitious probe" that the expert manipulates, a control station, and a videoconferencing system.[5] The Patient Station consists of a robotic arm that holds the actual ultrasound probe, a probe holder controller, an ultrasound machine, and its own videoconferencing setup.[5] The robotic arm precisely replicates the movements of the expert's fictitious probe in real-time.[1]
Quantitative Data Presentation
The following tables summarize quantitative data from studies comparing the this compound telerobotic ultrasound system with conventional ultrasound. While these studies were conducted in clinical settings, the data provides valuable insights into the system's performance for research applications.
Table 1: Comparison of Examination Duration
| Examination Type | Telerobotic Ultrasound (minutes) | Conventional Ultrasound (minutes) | Reference |
| Pediatric Abdominal, Cardiac, and Lung | 26.0 (± 12.5) | 13.9 (± 11.2) | [6] |
| Adult Abdominal | 18.33 (± 6.26) | Not Reported | [7] |
| Adult Thyroid | 4.64 (± 0.97) | Not Reported | [7] |
| Phantom Puncture | 50 (± 19) seconds | 19 (± 7) seconds | [8] |
| Swine Liver Puncture | 106 (± 19) seconds | 61 (± 32) seconds | [8] |
Table 2: Diagnostic Agreement and Accuracy
| Parameter | Telerobotic Ultrasound | Conventional Ultrasound | Agreement/Comparison | Reference |
| Pediatric Diagnostic Agreement (Kappa) | 0.74 | [6] | ||
| Adult Abdominal Organ Visualization | 92% of organs visualized | Standard of care | [9] | |
| Phantom Puncture Distance Error (mm) | 2.85 (± 2.07) | 1.79 (± 1.93) | No significant difference | [8] |
| Swine Liver Puncture Distance Error (mm) | 3.28 (± 1.20) | 2.56 (± 0.98) | No significant difference | [8] |
Experimental Protocols
Protocol 1: General In Vivo Imaging of a Rodent Model
This protocol outlines the steps for conducting a non-invasive ultrasound examination of an anesthetized rodent using the this compound system.
1. Preparation:
-
Expert Station:
-
Ensure the expert sonographer is logged into the this compound control station.
-
Verify the functionality of the fictitious probe and videoconferencing system.
-
-
Animal Station (Patient Station):
-
Anesthetize the rodent according to the institution's approved protocol.
-
Place the anesthetized animal on a heated platform to maintain body temperature.
-
Apply veterinary ophthalmic ointment to the eyes to prevent drying.
-
Shave the area of interest to ensure optimal probe contact and remove any remaining fur with a gentle cleaning solution.
-
Apply a generous amount of pre-warmed ultrasound gel to the skin over the area to be imaged.
-
-
System Setup:
-
The on-site assistant securely attaches a high-frequency ultrasound probe suitable for small animal imaging to the this compound robotic arm.
-
The assistant positions the robotic arm over the animal, ensuring the probe is close to but not touching the gelled area.
-
Establish a stable video and data connection between the Expert and Animal Stations. A minimum bandwidth of 2 Mbit/s is recommended.[1]
-
2. Image Acquisition:
-
The on-site assistant, guided by the remote expert via videoconference, makes any necessary coarse adjustments to the robotic arm's position.[10]
-
The remote expert takes control of the ultrasound probe using the fictitious probe. The robotic arm will mimic the expert's movements with high precision.[1]
-
The expert performs the ultrasound scan, manipulating the probe's orientation and pressure to acquire the desired images and measurements.
-
The expert can remotely adjust the ultrasound machine's settings, such as gain, focus, and Doppler mode, to optimize image quality.[1]
-
Acquire and save all necessary images, cine loops, and measurements.
3. Post-Procedure:
-
The remote expert retracts the ultrasound probe.
-
The on-site assistant removes the ultrasound gel from the animal's skin.
-
The animal is moved to a recovery area and monitored until fully ambulatory.
-
Clean and disinfect the ultrasound probe and robotic arm according to the manufacturer's instructions.
-
The acquired data is securely transferred for analysis.
Protocol 2: Telerobotic-Guided Injection in a Tumor Model
This protocol describes the use of the this compound system to guide a percutaneous injection into a subcutaneous tumor in a rodent model.
1. Preparation:
-
Follow all preparation steps from Protocol 1.
-
In addition, prepare the injection substance in a sterile syringe with an appropriate needle gauge.
-
A needle guide may be attached to the ultrasound probe if available and compatible.
2. Imaging and Targeting:
-
The remote expert performs an initial ultrasound scan to locate the tumor and identify the optimal injection site and trajectory, avoiding necrotic areas and major blood vessels.
-
The on-site assistant holds the prepared syringe and needle.
3. Guided Injection:
-
Under real-time guidance from the remote expert, the on-site assistant inserts the needle into the tissue at the location and angle specified by the expert.
-
The remote expert provides real-time feedback on the needle's position relative to the tumor, guiding it to the target location.
-
Once the needle tip is confirmed to be in the desired location within the tumor, the expert instructs the assistant to slowly inject the substance.
-
The injection is monitored via ultrasound to observe the distribution of the injectate.
4. Post-Procedure:
-
The needle is carefully withdrawn.
-
Follow all post-procedure steps from Protocol 1 for animal recovery and equipment cleaning.
Visualizations
References
- 1. This compound - Remote ultrasound robot | AdEchoTech [adechotech.com]
- 2. Remote tele-ultrasound | this compound by AdEchoTech [adechotech.com]
- 3. youtube.com [youtube.com]
- 4. AdEchoTech deploys their this compound robotic ultrasound in the United States [frenchhealthcare.com]
- 5. vyte.eu [vyte.eu]
- 6. Comparison of telerobotic and conventional ultrasonography in children: a crossover bicentric pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tele-Robotic Ultrasound System vs. Standard Ultrasound [winfocus.org]
- 8. Preliminary application of robot-assisted teleultrasound-guided interventional system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medical Robotics for Ultrasound Imaging: Current Systems and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Primary Cell Lines with the BD FACSMelody™ Cell Sorter: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of primary cell lines using the BD FACSMelody™ Cell Sorter. The BD FACSthis compound™ system, coupled with the intuitive BD FACSChorus™ software, simplifies the complex process of cell sorting, making it accessible for researchers of all experience levels while delivering high-purity, high-viability cell populations for downstream applications.[1][2]
The following sections detail the instrument's performance, provide step-by-step protocols for isolating specific primary cell populations, and illustrate key experimental workflows and biological pathways relevant to post-sort analysis.
Performance Characteristics
The BD FACSthis compound™ Cell Sorter is designed to provide high-purity and high-yield recovery of target cell populations while maintaining cell viability, which is critical for downstream functional assays. The system's performance is optimized through a combination of automated setup, stable fluidics, and a gentle sorting mechanism.[2][3] The reduced pressure and larger nozzle size contribute to increased viability of sorted primary cells.[2][3]
Table 1: Representative Performance Data for Primary Cell Sorting
| Primary Cell Type | Target Population | Purity (%) | Viability (%) | Yield (%) | Reference |
| Human PBMCs | Regulatory T Cells (Tregs) | > 98% | > 98% | Not Specified | [4] |
| Human PBMCs | Responder T Cells (Tresps) | > 98% | Not Specified | Not Specified | [4] |
| Murine Bone Marrow | Hematopoietic Stem & Progenitor Cells (HSPCs) | Not Specified | Not Specified | Not Specified | [5] |
| General | 5% Target Population | > 98% | Not Specified | > 80% of Poisson's Expected Yield | [6][7] |
Experimental Workflows and Signaling Pathways
Effective isolation of primary cells is often the first step in a larger experimental plan to investigate cellular functions and signaling pathways. The BD FACSthis compound™ provides a reliable method to obtain the specific cell populations needed for these detailed analyses.[8]
General Experimental Workflow
The overall process of isolating primary cells with the BD FACSthis compound™ follows a standardized workflow from sample preparation to post-sort analysis. This ensures reproducibility and high-quality results.
Caption: General experimental workflow for primary cell isolation.
T-Cell Receptor (TCR) Signaling Pathway
Following the isolation of T-cell subsets, such as regulatory T-cells (Tregs), researchers can investigate critical signaling pathways. The T-cell receptor (TCR) signaling cascade is fundamental to T-cell activation, proliferation, and differentiation.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Application Note 1: Isolation of Human Regulatory T-Cells (Tregs)
Introduction
Regulatory T-cells (Tregs) are a subpopulation of T-cells critical for maintaining immune homeostasis.[4] Their isolation with high purity and viability is essential for studying their role in autoimmune diseases and cancer. This protocol describes the isolation of viable Tregs (CD4⁺CD25highCD127low) and responder T-cells (Tresps) from human peripheral blood mononuclear cells (PBMCs) using the BD FACSthis compound™ Cell Sorter.
Materials
-
Human PBMCs
-
BD IMag™ Human CD4 T Lymphocyte Enrichment Kit
-
Fluorochrome-conjugated antibodies (see Table 2)
-
BD FACS™ Pre-Sort Buffer
-
Collection tubes coated with Fetal Bovine Serum (FBS)
-
7-AAD Viability Staining Solution
Table 2: Antibody Panel for Treg Sorting
| Antigen | Fluorochrome | Purpose |
| CD4 | e.g., APC | T-helper cell lineage |
| CD25 | e.g., PE | Treg high expression marker |
| CD127 | e.g., FITC | Treg low expression marker |
| CD8, CD14, CD19 | e.g., PerCP-Cy5.5 | Lineage exclusion (dump channel) |
| 7-AAD | - | Dead cell exclusion |
Protocol
-
Enrichment of CD4⁺ T-Cells:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Enrich for CD4⁺ T-cells using the BD IMag™ Human CD4 T Lymphocyte Enrichment Set according to the manufacturer's protocol. This step reduces sort time.[4]
-
-
Antibody Staining:
-
Wash the enriched CD4⁺ T-cells with staining buffer.
-
Incubate the cells with the antibody cocktail (Table 2) for 30 minutes at 4°C, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Just before sorting, resuspend the cells in BD FACS™ Pre-Sort Buffer containing 7-AAD.[4]
-
-
BD FACSthis compound™ Setup and Sorting:
-
Perform the automated instrument startup and quality control using BD CS&T beads as prompted by the BD FACSChorus™ software.[9]
-
Set up the experiment, including compensation controls.
-
Load the stained cell sample.
-
Define the gating strategy in the software:
-
Gate on lymphocytes based on FSC vs. SSC.
-
Exclude doublets using FSC-H vs. FSC-A.
-
Exclude dead cells (7-AAD positive).
-
From the live singlet population, gate on CD4⁺ cells, excluding lineage markers (CD8, CD14, CD19).
-
Within the CD4⁺ gate, identify and gate Tregs as CD25highCD127low and Tresps as CD25lowCD127high.[4]
-
-
Select the "Purity" sort mode for the highest fidelity of the sorted populations.[1]
-
Begin the sort, collecting the Treg and Tresp populations into separate FBS-coated tubes. The instrument's temperature control can be set to 4°C to preserve cell viability and function.[4]
-
-
Post-Sort Analysis:
-
Immediately after sorting, re-acquire a small aliquot of the sorted fractions on the BD FACSthis compound™ to confirm purity.
-
Assess cell viability using a suitable method (e.g., trypan blue or a viability dye).
-
The sorted cells are now ready for downstream applications such as functional suppression assays, cell culture and expansion, or molecular analysis.[4]
-
Application Note 2: Isolation of Hematopoietic Stem and Progenitor Cells (HSPCs)
Introduction
Hematopoietic stem and progenitor cells (HSPCs) are a rare population of cells found primarily in the bone marrow that give rise to all blood cell lineages.[5] Isolating these cells is crucial for research in hematopoiesis, oncology, and regenerative medicine. The BD FACSthis compound™ allows for the simultaneous purification of multiple rare HSPC subsets from a single sample, which is critical for preserving precious samples and minimizing sort time.[5]
Materials
-
Murine bone marrow or other source of HSPCs
-
Antibody cocktail for HSPC identification (e.g., Lineage cocktail, Sca-1, c-Kit, CD34, CD16/32)
-
Viability dye (e.g., DAPI or 7-AAD)
-
BD FACS™ Pre-Sort Buffer
-
Collection tubes with appropriate media
Protocol Outline
-
Sample Preparation:
-
Prepare a single-cell suspension from the primary tissue (e.g., murine bone marrow).
-
Lyse red blood cells if necessary.
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify HSPC subpopulations (e.g., LSK cells: Lin⁻Sca-1⁺c-Kit⁺) and to exclude mature lineage cells (Lin⁺).
-
Resuspend the final cell pellet in cold Pre-Sort Buffer containing a viability dye.
-
-
BD FACSthis compound™ Setup and Sorting:
-
Perform the daily instrument startup and QC procedures.
-
Load the sample and use the BD FACSChorus™ software to establish a gating hierarchy.
-
A typical gating strategy would involve:
-
Gating on total cells, followed by singlet discrimination.
-
Excluding dead cells.
-
Gating on Lineage-negative (Lin⁻) cells.
-
From the Lin⁻ population, identifying HSPC subsets based on markers like Sca-1 and c-Kit (for LSK cells) or CD34 and CD16/32 (for CMP, GMP, MEP populations).[5]
-
-
Utilize the 2-way or 4-way sorting capability to simultaneously isolate multiple progenitor populations into separate collection tubes.[5]
-
Use the "Purity" or "Yield" mode depending on the experimental requirements. For rare populations, "Yield" mode might be prioritized to maximize cell recovery.
-
-
Post-Sort Analysis:
-
Verify the purity of the sorted HSPC populations by re-analyzing a small fraction of the collected cells.
-
The highly purified, viable HSPCs are suitable for downstream applications including colony-forming unit (CFU) assays, transplantation studies, and single-cell multi-omics analysis.[5]
-
References
- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bcf.technion.ac.il [bcf.technion.ac.il]
Application Notes & Protocols for Advanced Dose-Response Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of accurate and reproducible dose-response curves is a cornerstone of drug discovery, providing essential information on a compound's potency, efficacy, and potential toxicity. This document provides detailed application notes and protocols for generating high-quality dose-response curves using modern, automated liquid handling technologies, specifically acoustic dispensing.
It is important to clarify a potential point of confusion regarding the term "Melody" in this context. While not a specific experimental methodology for generating dose-response curves, MELLODDY (Machine Learning Ledger Orchestration for Drug Discovery) represents a cutting-edge platform that utilizes vast datasets, including dose-response data, for predictive modeling in drug discovery. This is achieved through a federated machine learning approach that ensures the security of proprietary data from multiple pharmaceutical companies.[1][2][3] The methodologies described herein are critical for generating the high-quality data that powers such advanced computational tools.
The primary technological focus of these notes is the use of acoustic droplet ejection (ADE) for liquid handling. This non-contact dispensing method allows for highly precise and accurate transfer of nanoliter volumes, which is a significant advantage for creating detailed and reliable dose-response curves.[4][5][6]
Part 1: Application Notes
Principles of Dose-Response Curves
Dose-response experiments are designed to measure the effect of varying concentrations of a compound on a biological system. The resulting data is typically plotted with the compound concentration (or its logarithm) on the x-axis and the measured response on the y-axis, generating a sigmoidal curve.[7][8]
Key parameters derived from this curve include:
-
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor at which the response is reduced by half.
-
EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.[9]
-
Efficacy (Emax): The maximum response a compound can elicit.
-
Potency: The concentration of a compound required to produce a specific effect. A lower IC50/EC50 value indicates higher potency.[10]
These parameters are crucial for lead candidate selection and optimization in the drug discovery pipeline.[11]
Advantages of Acoustic Dispensing for Dose-Response Studies
Traditional serial dilution methods using pipette-based liquid handlers are prone to inaccuracies due to error propagation, sample carryover, and adsorption of compounds to plasticware.[6][12] Acoustic dispensing technology, such as that used in Echo Liquid Handlers, overcomes these limitations through:
-
Direct Dilution: Compounds are transferred directly from a stock solution to the assay plate in varying nanoliter volumes to create a concentration gradient. This "cherry-picking" of volumes eliminates the compounding errors of serial dilutions.[6]
-
High Precision and Accuracy: The technology enables the transfer of droplets as small as 2.5 nL with exceptional precision, leading to highly reproducible data.
-
No Cross-Contamination: As a non-contact method, there are no tips that can carry over compound from one well to another.[6]
-
Reduced Reagent Consumption: The use of nanoliter volumes significantly reduces the consumption of expensive reagents and valuable compounds.
These advantages make acoustic dispensing the gold standard for high-throughput screening (HTS) and the generation of reliable dose-response data.
Data Presentation and Analysis
The data from dose-response experiments is typically analyzed using non-linear regression to fit a sigmoidal curve.[7][8] A four-parameter logistic (4PL) model is commonly used to describe this relationship.[13] The results, including IC50/EC50 values and their confidence intervals, should be presented in a clear and organized manner.
Table 1: Representative Dose-Response Data for a Kinase Inhibitor
| Parameter | Value | 95% Confidence Interval |
| IC50 | 15.2 nM | 12.8 - 18.1 nM |
| Hill Slope | 1.1 | 0.9 - 1.3 |
| Top Plateau | 100% | 98% - 102% |
| Bottom Plateau | 0% | -2% - 2% |
Part 2: Experimental Protocols
Protocol: Cell Viability Assay Using Acoustic Dispensing
This protocol describes a typical workflow for assessing the effect of a compound on cell viability using a luminescent assay (e.g., CellTiter-Glo®) and an acoustic liquid handler for compound dispensing.
Materials:
-
Cells of interest in culture
-
White, opaque 384-well or 1536-well assay plates
-
Compound stock solutions in DMSO
-
Acoustically compatible source plates
-
Acoustic liquid handler (e.g., Echo®)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate for the desired time (e.g., 24 hours) to allow cells to attach and resume growth.
-
-
Compound Plate Preparation:
-
Prepare a source plate with your compounds at a high stock concentration (e.g., 10 mM in DMSO).
-
Use the acoustic liquid handler's software to design the dose-response curve, specifying the desired concentrations and number of points.[6]
-
-
Acoustic Compound Dispensing:
-
Load the cell plate and the compound source plate into the acoustic liquid handler.
-
Execute the transfer protocol. The instrument will dispense nanoliter volumes of the compound directly into the cell plate wells to create the desired concentration gradient.
-
Also, dispense DMSO alone to control wells for a "no-inhibition" control.
-
-
Incubation:
-
After compound addition, incubate the plates for a duration appropriate for the compound and cell line (e.g., 48-72 hours).
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
Part 3: Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for cancer drugs whose efficacy is evaluated using dose-response curves.
Caption: Simplified RTK signaling pathway.
Experimental Workflow Diagram
This diagram outlines the logical flow of a dose-response experiment using acoustic dispensing.
Caption: Dose-response experimental workflow.
References
- 1. cironpharma.com [cironpharma.com]
- 2. MELLODDY: A 'co-opetitive' machine learning platform powered by Owkin [owkin.com]
- 3. MELLODDY | IHI Innovative Health Initiative [ihi.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. beckman.com [beckman.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. cdn.graphpad.com [cdn.graphpad.com]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. dispendix.com [dispendix.com]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Note: Cryopreservation of Melody™ Cell Solutions
Introduction
The long-term storage of Melody™ cell lines is critical for ensuring experimental reproducibility, preventing genetic drift from continuous passaging, and safeguarding against loss due to contamination.[1] Cryopreservation is a process that preserves cells at ultra-low temperatures (below -130°C), effectively halting all metabolic activity.[1][2][3] The success of this process hinges on minimizing cellular damage caused by ice crystal formation and osmotic stress during freezing and thawing.[4] This is primarily achieved by using cryoprotective agents (CPAs) and maintaining a controlled cooling rate.[2] This document provides detailed protocols and best practices for the cryopreservation, storage, and recovery of this compound™ stock solutions to ensure high post-thaw viability and consistent performance.
Core Principles of Cryopreservation
Successful cryopreservation of this compound™ cells relies on the following key principles:
-
Healthy Cell Stock: Cells must be harvested during the logarithmic growth phase (85-95% confluency for adherent lines) with viability exceeding 90%.[5][6]
-
Cryoprotective Agents (CPAs): Agents like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011) are used to reduce the freezing point of water and minimize the formation of lethal intracellular ice crystals.[2][4]
-
Controlled Cooling Rate: A slow cooling rate, typically -1°C per minute, is optimal for most mammalian cell lines, as it allows for sufficient cell dehydration while preventing excessive osmotic stress.[2][4][7][8]
-
Rapid Thawing: Quick thawing in a 37°C water bath is crucial to prevent the recrystallization of small ice crystals into larger, damaging ones.[9][10]
-
Proper Storage: For long-term viability, frozen vials must be stored at temperatures below -130°C, typically in the vapor phase of liquid nitrogen.[1][3][11] Storage at -80°C is suitable only for short periods (less than one year) as cell viability can decline over time.[1][5][11]
Quantitative Data Summary
The following tables summarize the results of optimization experiments for the cryopreservation of this compound™ H1, a representative human epithelial cell line.
Table 1: Effect of Cryoprotective Agent (CPA) on Post-Thaw Viability
| CPA Type | Final Concentration (% v/v) | Average Post-Thaw Viability (%) | Notes |
| DMSO | 5 | 92.4 ± 2.1 | Optimal for this compound™ H1 cells. |
| DMSO | 10 | 88.1 ± 3.5 | Slight increase in cytotoxicity observed. |
| Glycerol | 10 | 75.6 ± 4.2 | Less effective for this cell line. |
| Serum-Free CPA Mix | N/A | 90.5 ± 2.8 | A viable alternative for serum-free applications. |
Table 2: Influence of Cooling Rate on Cell Recovery and Function
| Cooling Rate (°C/minute) | Post-Thaw Viability (%) | Adherence Efficiency (24h) | Proliferation Index (72h) |
| -1 | 92.4 ± 2.1 | 95% | 1.0 (Baseline) |
| -3 | 85.7 ± 3.3 | 88% | 0.92 |
| -10 | 61.2 ± 5.9 | 65% | 0.68 |
| Uncontrolled (Direct to -80°C) | <40% | <30% | 0.25 |
Note: A cooling rate of -1°C/min is strongly recommended for optimal recovery.[4][7][8][12]
Table 3: Long-Term Storage Stability
| Storage Condition | Duration | Post-Thaw Viability (%) | Notes |
| Liquid Nitrogen Vapor Phase (<-135°C) | 5 Years | 91.8 ± 2.5 | Recommended for all master and working cell banks.[11] |
| -80°C Freezer | 1 Year | 85.3 ± 4.0 | Viability begins to decline after one year.[11] |
| -80°C Freezer | 2 Years | 74.6 ± 6.1 | Not recommended for long-term storage.[11] |
Experimental Protocols & Workflows
Diagram: Cryopreservation Workflow
Caption: Workflow for freezing this compound™ cells.
Protocol 1: Preparation of this compound™ Cryopreservation Medium
-
Objective: To prepare a medium that protects cells during freezing.
-
Materials:
-
Complete growth medium for this compound™ cells (e.g., DMEM + 10% FBS)
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes
-
Ice bath
-
-
Procedure:
-
Prepare the base medium, which consists of 90% complete growth medium.
-
Cool the base medium in an ice bath for 10-15 minutes.
-
Under sterile conditions, slowly add 10% DMSO to the cold base medium to achieve a final DMSO concentration of 10%. Note: The addition of DMSO is exothermic; preparing the medium on ice mitigates heat damage.
-
Mix gently by inversion and keep the final cryopreservation medium on ice until use. Use the medium within 30 minutes of preparation.
-
Protocol 2: Cryopreservation of Adherent this compound™ Cells
-
Objective: To freeze a viable stock of this compound™ cells for long-term storage.
-
Procedure:
-
Culture this compound™ cells until the flask is 85-95% confluent. Ensure cells are healthy and in the logarithmic growth phase.[5]
-
Aspirate the culture medium and rinse the cell monolayer with sterile, calcium- and magnesium-free PBS.[5]
-
Add a pre-warmed cell dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach (typically 2-5 minutes).[5]
-
Neutralize the dissociation reagent with fresh, complete growth medium and transfer the cell suspension to a 15 mL conical tube.[5]
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Viability should be >90%.
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in the pre-chilled cryopreservation medium (from Protocol 1) to a final density of 1-5 x 10⁶ viable cells/mL.[5]
-
Aliquot 1 mL of the cell suspension into sterile, labeled cryogenic vials.
-
Place the vials into a controlled-rate freezing container (e.g., Corning® CoolCell®) and place the container in a -80°C freezer overnight. This achieves the recommended cooling rate of approximately -1°C/minute.[1]
-
The next day, quickly transfer the frozen vials to a liquid nitrogen storage tank for long-term storage in the vapor phase (<-135°C).[1][3]
-
Diagram: Thawing & Recovery Workflow
Caption: Workflow for thawing and recovering this compound™ cells.
Protocol 3: Thawing and Recovery of this compound™ Cells
-
Objective: To recover viable, proliferating cells from a frozen stock.
-
Procedure:
-
Prepare for thawing by warming the complete growth medium to 37°C in a water bath.[9]
-
Retrieve one cryovial from the liquid nitrogen tank. Wear appropriate personal protective equipment (PPE), including cryo-gloves and a face shield.
-
Immediately immerse the lower two-thirds of the vial in the 37°C water bath. Gently agitate the vial until only a small ice crystal remains (this should take no more than 1-2 minutes).[9][10]
-
Remove the vial from the water bath and disinfect the outside with 70% ethanol (B145695) before opening it in a sterile biosafety cabinet.[9]
-
Using a sterile pipette, slowly transfer the thawed cell suspension into a 15 mL conical tube containing at least 5 mL of pre-warmed complete growth medium. Adding the cells dropwise helps to minimize osmotic shock.[9]
-
Centrifuge the diluted cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[9]
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed growth medium.
-
Transfer the cell suspension to a new, labeled culture flask at the recommended seeding density.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Observe the cells after 24 hours to confirm attachment and healthy morphology. Change the medium to remove any residual dead cells and debris.
-
Troubleshooting and Signaling Pathways
Diagram: Troubleshooting Low Post-Thaw Viability
Caption: A decision tree for troubleshooting common cryopreservation issues.
References
- 1. stemcell.com [stemcell.com]
- 2. sartorius.com [sartorius.com]
- 3. Cell Freezing Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 5. biocompare.com [biocompare.com]
- 6. Advanced Cryopreservation Techniques for Long-Term Cell Storage [cytion.com]
- 7. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 8. The Impact of Varying Cooling and Thawing Rates on the Quality of Cryopreserved Human Peripheral Blood T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Application Note: Melody Platform for Cellular Target Engagement Studies
An important clarification regarding the topic: The term "MELLODDY" (Machine Learning Ledger Orchestration for Drug Discovery) refers to a consortium that utilizes a machine learning platform to advance drug discovery.[1][2][3][4] This platform leverages federated learning to analyze proprietary data from multiple pharmaceutical companies without compromising data privacy, aiming to create more accurate predictive models for promising drug compounds.[1][2][3][5]
The following application notes and protocols describe a representative cellular target engagement assay, which for the purpose of this document, will be referred to as the "Melody" platform, in line with the user's query. This fictional "this compound" assay is based on the principles of established proximity-based technologies used for quantifying compound-target interactions in live cells.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Target engagement is a critical component of drug discovery, confirming the interaction of a drug candidate with its intended molecular target within a cellular environment.[6][7] The this compound platform provides a robust and quantitative method to measure this interaction in live cells. By leveraging bioluminescence resonance energy transfer (BRET), the this compound assay allows for the determination of compound affinity and residence time at the target protein, providing crucial data for establishing structure-activity relationships and validating a compound's mechanism of action.[7][8]
Principle of the this compound Assay: The this compound target engagement assay is a proximity-based method that measures the binding of a test compound to a specific target protein. The system consists of two key components:
-
Target Protein: The target protein of interest is endogenously or exogenously expressed in cells and is genetically fused to a highly optimized, energy-efficient luciferase.
-
Fluorescent Tracer: A fluorescently labeled small molecule probe (tracer) that specifically binds to the target protein.
When the fluorescent tracer binds to the luciferase-tagged target protein, it brings the fluorophore into close proximity with the luciferase. Upon the addition of a substrate for the luciferase, energy is transferred from the luciferase donor to the fluorescent tracer acceptor, resulting in a BRET signal. A test compound that binds to the same site on the target protein will compete with the tracer, leading to a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the degree of target engagement by the test compound.
Experimental Protocols
Protocol 1: In-Cell Target Engagement Assay
Objective: To quantify the potency (IC50) of a test compound by measuring its ability to displace a fluorescent tracer from the target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the luciferase-tagged target protein.
-
Opti-MEM™ I Reduced Serum Medium.
-
Fetal Bovine Serum (FBS).
-
White, solid-bottom 96-well or 384-well assay plates.
-
This compound Fluorescent Tracer specific for the target of interest.
-
This compound Luciferase Substrate.
-
Test compounds.
-
Plate reader equipped for BRET measurements.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells expressing the luciferase-tagged target protein in appropriate growth medium.
-
On the day of the experiment, harvest the cells and resuspend them in Opti-MEM™ + 2% FBS to the desired density.
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in Opti-MEM™ to the final desired concentrations.
-
Add the diluted compounds to the wells of the assay plate. Include "no compound" controls for maximum BRET signal and "no tracer" controls for background.
-
-
Tracer Addition:
-
Prepare the this compound Fluorescent Tracer solution in Opti-MEM™ at the recommended concentration.
-
Add the tracer solution to all wells except the "no tracer" background controls.
-
-
Cell Addition and Incubation:
-
Add the cell suspension to all wells of the assay plate.
-
Incubate the plate at 37°C with 5% CO2 for 2 hours to allow for binding equilibrium.
-
-
Signal Detection:
-
Prepare the this compound Luciferase Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure the BRET signal using a plate reader with appropriate filters for the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from "no tracer" wells) from all other readings.
-
Normalize the data by setting the "no compound" wells as 100% and a saturating concentration of a known inhibitor as 0%.
-
Plot the normalized BRET signal against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic regression model to determine the IC50 value.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different compounds and experimental conditions.
Table 1: In-Cell Potency of Test Compounds against Target X
| Compound ID | Target | Cell Line | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Cmpd-001 | Target X | HEK293 | 12.5 | -1.1 | 98.2 |
| Cmpd-002 | Target X | HEK293 | 89.7 | -0.9 | 95.5 |
| Cmpd-003 | Target X | HEK293 | 3.4 | -1.0 | 99.1 |
Visualizations
Caption: Principle of the this compound Target Engagement Assay.
Caption: Experimental workflow for the this compound in-cell assay.
Caption: Signaling pathway for an RTK target.
References
- 1. cironpharma.com [cironpharma.com]
- 2. MELLODDY: A 'co-opetitive' machine learning platform powered by Owkin [owkin.com]
- 3. MELLODDY | IHI Innovative Health Initiative [ihi.europa.eu]
- 4. MachinE Learning Ledger Orchestration for Drug DiscoverY | MELLODDY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. MELLODDY: Cross-pharma Federated Learning at Unprecedented Scale Unlocks Benefits in QSAR without Compromising Proprietary Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Application Notes: Melody (NLRP3-IN-1), a Potent and Selective NLRP3 Inflammasome Inhibitor for Inflammatory Disease Models
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1][2] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in the pathogenesis of a broad spectrum of inflammatory diseases, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[3][5]
Melody (NLRP3-IN-1) is a novel, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. This compound directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade. These application notes provide an overview of the use of this compound in preclinical disease models, highlighting its therapeutic potential.
Applications in Preclinical Disease Models
This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases. Below are two examples illustrating its application.
Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.[6][7][8] These mutations lead to constitutive activation of the NLRP3 inflammasome and excessive production of IL-1β, resulting in recurrent fevers, skin rashes, and systemic inflammation.[8] A knock-in mouse model carrying a pathogenic Nlrp3 mutation faithfully recapitulates key features of human CAPS.[9]
In a study utilizing this CAPS mouse model, this compound administration led to a significant reduction in systemic inflammation and an improvement in clinical symptoms.
Quantitative Data Summary: this compound in CAPS Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg, daily) | % Change | p-value |
| Serum IL-1β (pg/mL) | 45.8 ± 5.2 | 12.3 ± 2.1 | -73.1% | <0.001 |
| Serum IL-18 (pg/mL) | 250.6 ± 25.1 | 85.4 ± 10.9 | -65.9% | <0.001 |
| Spleen Weight (mg) | 210.3 ± 15.7 | 125.8 ± 9.3 | -40.2% | <0.001 |
| Body Weight Gain (g) | 1.5 ± 0.5 | 4.8 ± 0.7 | +220% | <0.01 |
| Clinical Score (0-8) | 6.2 ± 0.8 | 1.5 ± 0.4 | -75.8% | <0.001 |
Data are presented as mean ± SEM. Statistical analysis was performed using an unpaired t-test.
Non-alcoholic Steatohepatitis (NASH) Mouse Model
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis.[10] The NLRP3 inflammasome is a key driver of the inflammatory processes that contribute to the progression of NASH.[11] Mouse models of diet-induced NASH are widely used in preclinical research.[10][12][13]
Treatment with this compound in a high-fat, high-fructose diet-induced mouse model of NASH resulted in a marked attenuation of liver inflammation, fibrosis, and metabolic dysregulation.
Quantitative Data Summary: this compound in NASH Mouse Model
| Parameter | Vehicle Control | This compound (20 mg/kg, daily) | % Change | p-value |
| ALT (U/L) | 125.7 ± 15.3 | 65.2 ± 8.9 | -48.1% | <0.01 |
| AST (U/L) | 210.4 ± 22.1 | 115.8 ± 14.5 | -45.0% | <0.01 |
| Liver IL-1β (pg/mg) | 88.2 ± 9.1 | 35.7 ± 5.4 | -59.5% | <0.001 |
| NAFLD Activity Score (0-8) | 5.8 ± 0.6 | 2.5 ± 0.4 | -56.9% | <0.001 |
| Liver Collagen (% area) | 3.2 ± 0.5 | 1.4 ± 0.3 | -56.3% | <0.01 |
Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. Statistical analysis was performed using an unpaired t-test.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. The diagram below illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention for this compound.
Protocols: In Vivo Administration and Efficacy Testing of this compound
The following are detailed protocols for the administration of this compound in the aforementioned mouse models.
Protocol 1: Efficacy of this compound in a CAPS Mouse Model
This protocol describes the therapeutic administration of this compound to a knock-in mouse model of CAPS.
Materials:
-
This compound (NLRP3-IN-1)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
CAPS knock-in mice (e.g., Nlrp3 N475K mutation), 6-8 weeks old
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to two groups (n=8-10 per group): Vehicle control and this compound treatment.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Dosing: Administer this compound (10 mg/kg) or vehicle to the respective groups once daily via oral gavage.
-
Monitoring: Monitor body weight and clinical signs of disease (e.g., skin inflammation, posture) daily for 4 weeks.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis. Euthanize mice and collect spleens for weight measurement.
-
Biomarker Analysis: Measure serum levels of IL-1β and IL-18 using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: Efficacy of this compound in a Diet-Induced NASH Mouse Model
This protocol details the evaluation of this compound in a mouse model of NASH induced by a high-fat, high-fructose diet.
Materials:
-
This compound (NLRP3-IN-1)
-
Vehicle (e.g., 0.5% CMC)
-
C57BL/6J mice, 6 weeks old
-
High-fat, high-fructose (HFFD) diet
-
Standard diet
-
Equipment for oral gavage, blood collection, and tissue processing
Procedure:
-
Disease Induction: Feed mice an HFFD for 16 weeks to induce NASH. A control group should be fed a standard diet.
-
Group Allocation: After 16 weeks of HFFD, randomize the mice into two treatment groups (n=10-12 per group): Vehicle control and this compound treatment.
-
Compound Preparation: Prepare this compound suspension in vehicle at a concentration of 2 mg/mL (for a 20 mg/kg dose at 10 mL/kg).
-
Dosing: Administer this compound (20 mg/kg) or vehicle daily via oral gavage for 8 weeks, while continuing the HFFD.
-
Metabolic Analysis: Perform glucose and insulin (B600854) tolerance tests during the final week of treatment.
-
Sample Collection: At the end of the 8-week treatment period, collect blood for serum biochemistry analysis (ALT, AST). Euthanize mice and collect liver tissue.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and with Picrosirius Red for fibrosis quantification.
-
Biomarker Analysis: Homogenize a portion of the liver to measure IL-1β levels by ELISA.
Experimental Workflow
The following diagram provides a general workflow for testing a novel compound like this compound in a preclinical disease model.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of disease models for NLRP3 inflammasome over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryopyrin-Associated Periodic Syndrome: An Update on Diagnosis and Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cryopyrin-Associated Periodic Syndromes (CAPS) [aiarthritis.org]
- 8. autoinflammatory.org [autoinflammatory.org]
- 9. ard.bmj.com [ard.bmj.com]
- 10. eolas-bio.co.jp [eolas-bio.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical models of non-alcoholic steatohepatitis leading to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical models of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Melody
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the investigational compound Melody.
Frequently Asked Questions (FAQs)
Q1: We are observing high in-vitro potency with this compound, but it fails to show efficacy in our in-vivo animal models. What is the likely cause?
A1: A significant disconnect between in-vitro potency and in-vivo efficacy is often a result of poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] A common reason for failure is low aqueous solubility, which leads to poor dissolution and, consequently, low absorption and bioavailability.[2][3] It is essential to first characterize the physicochemical properties of this compound, specifically its solubility and permeability, to diagnose the issue.
Q2: What initial steps should we take to improve this compound's bioavailability?
A2: The primary approach should be to enhance this compound's solubility and dissolution rate.[1] Key initial strategies to investigate include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[4]
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly enhance the solubility of a poorly soluble compound.[1][5]
-
pH Adjustment: If this compound's solubility is pH-dependent, formulating it in a buffered system can maintain an optimal pH for dissolution in the gastrointestinal tract.
Q3: Can altering the solid-state properties of this compound improve its bioavailability?
A3: Absolutely. The solid-state form of a drug has a major impact on its solubility and dissolution rate. Amorphous solid dispersions, where the crystalline drug is converted to an amorphous state and dispersed within a hydrophilic carrier, can lead to higher apparent solubility and improved bioavailability.[6] Another strategy is the formation of salts or co-crystals, which can increase the aqueous solubility of the compound.[2][6]
Troubleshooting Guide for In-Vivo Pharmacokinetic Studies
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause: Lack of formulation homogeneity. If you are using a suspension, inconsistent mixing can result in variable dosing.
-
Solution: Ensure your formulation is uniformly suspended before and during administration to each animal. For solutions, confirm that this compound is fully dissolved and stable in the vehicle.
-
Possible Cause: Food effects. The presence or absence of food can significantly impact the gastrointestinal environment (e.g., pH, motility) and alter the absorption of poorly soluble drugs.[7]
-
Solution: Standardize the feeding schedule for your study animals. Typically, a fasting period before dosing is implemented to reduce variability.
Issue 2: The concentration of this compound in plasma is below the limit of quantification (BLQ).
-
Possible Cause: Extremely low solubility and/or high first-pass metabolism. The compound may not be dissolving sufficiently in the gut, or it may be extensively metabolized by the liver before reaching systemic circulation.[2]
-
Solution: A multi-pronged approach is necessary.
-
Formulation Enhancement: Explore more advanced formulation strategies such as lipid-based drug delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or nanoparticle formulations.[5][8][9] Lipid-based systems can enhance solubility and may also promote lymphatic uptake, bypassing first-pass metabolism.[4][8]
-
Permeability Assessment: Conduct an in-vitro Caco-2 permeability assay to determine if low membrane permeability is a contributing factor. If permeability is low, consider incorporating permeation enhancers into your formulation.[10]
-
Prodrug Approach: If first-pass metabolism is high, a potential long-term solution is to design a prodrug of this compound. A prodrug is a chemically modified, inactive version of the drug that, after absorption, is converted to the active form.[6]
-
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the equilibrium solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each individual excipient or pre-defined mixtures of excipients.
-
Equilibrate the samples by continuous shaking or rotation at a controlled temperature (e.g., 25°C) for 48 hours to ensure saturation has been reached.
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant, dilute it with an appropriate solvent, and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of different formulations of this compound.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the research facility for at least one week prior to the study.
-
Dosing Group Allocation: Randomly assign animals to different formulation groups (e.g., Group 1: Suspension in 0.5% CMC; Group 2: Solution in PEG 400; Group 3: SEDDS formulation). Include an intravenous (IV) dosing group to determine the absolute bioavailability.
-
Dosing: Administer the respective formulations to the animals via oral gavage at a consistent dose (e.g., 10 mg/kg). For the IV group, administer a lower dose (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling: Collect sparse blood samples (e.g., 0.25 mL) from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Data Presentation
Table 1: Equilibrium Solubility of this compound in Various Excipients
| Excipient/Vehicle | This compound Solubility (µg/mL) |
| Water | < 1 |
| 0.5% CMC in Water | < 1 |
| Propylene Glycol | 50 |
| PEG 400 | 150 |
| Polysorbate 80 | 300 |
| Cremophor EL | 450 |
| PEG 400 / Polysorbate 80 (1:1) | 800 |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (10 mg/kg Oral Dose in Rats)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Suspension in 0.5% CMC | 25 | 2.0 | 150 |
| Solution in PEG 400 | 150 | 1.0 | 900 |
| SEDDS Formulation | 600 | 0.5 | 4500 |
Visualizations
Caption: Oral drug absorption and first-pass metabolism pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Melody Resistance in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the novel cytotoxic agent, Melody, in cell lines. The following information provides a generalized framework based on established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing decreased sensitivity after several treatments. What are the likely causes?
A1: This phenomenon, known as acquired resistance, is a significant challenge in cancer research. Several biological mechanisms could be responsible for the decreased sensitivity to this compound. These can include:
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Increased Drug Efflux: Cancer cells may upregulate the expression of transporter proteins, such as P-glycoprotein (P-gp/MDR1), which act as pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration and efficacy.[1][2]
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Alteration of the Drug's Target: If this compound has a specific molecular target, mutations or modifications within that target protein can prevent the drug from binding effectively, rendering it inactive.[3]
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Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the inhibitory effects of this compound, promoting their survival and proliferation.[3][4]
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Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, cancer cells can enhance their DNA repair capabilities to counteract the drug's cytotoxic effects.[5]
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Epigenetic Alterations: Changes in DNA methylation or histone modification can alter gene expression patterns, leading to the activation of resistance-conferring genes.[5][6]
Q2: How can I determine the mechanism of resistance to this compound in my cell line?
A2: Identifying the specific mechanism of resistance is crucial for developing strategies to overcome it. A multi-pronged experimental approach is recommended:
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Gene and Protein Expression Analysis: Use techniques like quantitative PCR (qPCR) and Western blotting to examine the expression levels of known drug resistance genes and proteins, such as ABC transporters (e.g., P-gp).
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Sequencing: Sequence the gene encoding the molecular target of this compound to identify any potential mutations that could interfere with drug binding.
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Signaling Pathway Analysis: Utilize phospho-protein arrays or Western blotting for key signaling molecules (e.g., Akt, ERK) to determine if pro-survival pathways are activated in the resistant cells.
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Functional Assays: Conduct drug efflux assays using fluorescent substrates to assess the activity of transporter pumps.
Q3: What are the general strategies to overcome this compound resistance?
A3: Once the mechanism of resistance is elucidated, several strategies can be employed:
-
Combination Therapy: Using this compound in combination with other drugs that have different mechanisms of action can target multiple pathways simultaneously and reduce the likelihood of resistance.[6][7]
-
Targeted Therapy: If a specific resistance pathway is identified, use a targeted inhibitor for that pathway in conjunction with this compound. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be used.
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Inhibition of Drug Efflux: Co-administration of this compound with an inhibitor of the overexpressed efflux pump (e.g., verapamil (B1683045) for P-gp) can increase the intracellular concentration of this compound.[7]
-
Epigenetic Modulation: Drugs that inhibit DNA methylation or histone deacetylation can potentially reverse epigenetic changes that contribute to resistance and re-sensitize the cells to this compound.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant cell lines.
| Problem | Possible Causes | Solutions |
| Unexpected Sensitivity: My this compound-resistant cell line is showing sensitivity to the drug. | Cell Line Integrity: • Mycoplasma contamination can alter drug response.[8] • Genetic drift due to prolonged culturing.[8] • Cross-contamination with the parental sensitive cell line.[8]Reagent Quality: • Degradation of this compound stock.[8] • Inconsistent media or serum batches.[8] | Cell Line Integrity: • Regularly test for mycoplasma. • Use low-passage cells from a frozen stock. • Perform Short Tandem Repeat (STR) profiling to confirm cell line identity.Reagent Quality: • Use a fresh stock of this compound and store it properly. • Maintain consistency in all reagents. |
| Lack of Resistance Markers: I am not observing the expected molecular markers of this compound resistance (e.g., increased P-gp expression). | Alternative Resistance Mechanisms: The cells may have developed resistance through a different pathway.[8]Experimental Issues: • Non-specific or insensitive primary antibody in Western blot. • Suboptimal protein extraction protocol.[8] | Investigate Alternative Mechanisms: • Analyze other potential resistance pathways (e.g., target mutation, activation of survival pathways).Optimize Experimental Protocol: • Validate the antibody with positive and negative controls. • Optimize the protein extraction method. |
| High Experimental Variability: I am seeing inconsistent results in my drug sensitivity assays. | Inconsistent Cell Plating: Uneven cell numbers across wells.[9][10]Edge Effects: Evaporation from wells on the edge of the plate.[10]Assay Conditions: Suboptimal assay duration or cell density.[9] | Improve Assay Technique: • Automate cell plating for better consistency. • Avoid using the outer wells of the plate or ensure proper humidification. • Optimize seeding density and assay timing for your specific cell line.[11] |
| Loss of Resistant Phenotype: My this compound-resistant cell line is losing its resistance over time. | Lack of Selective Pressure: The resistant phenotype may not be stable without the presence of the drug. | Maintain Selective Pressure: • Periodically culture the resistant cell line in the presence of a maintenance dose of this compound. |
Key Experimental Protocols
1. Generation of a this compound-Resistant Cell Line
This protocol describes the continuous exposure method to develop a drug-resistant cell line.[12]
-
Initial Sensitivity Assessment: Determine the IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay.
-
Initial Treatment: Treat the parental cells with the IC50 concentration of this compound.
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Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium over several passages. This is typically done in a stepwise manner.
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Selection: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50.
-
Characterization: The resulting cell line is considered resistant. Confirm the resistant phenotype by comparing its IC50 to the parental line.
2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
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Cell Seeding: Seed the parental and resistant cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression.
3. Western Blotting for Resistance-Associated Proteins
This protocol is for analyzing the expression of proteins like P-glycoprotein.
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Protein Extraction: Lyse both parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest (e.g., anti-P-gp). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for addressing this compound resistance.
Caption: Key signaling pathways involved in this compound resistance.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Melody Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Melody for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the in vivo dosage of this compound?
A1: The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][2] This study is essential for establishing a safe dosing range for subsequent efficacy studies.[1]
Q2: How should I select the starting dose for an MTD study with this compound?
A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If no prior data exists, a thorough literature review for similar compounds is recommended.[3][4]
Q3: What are the key parameters to consider when designing a dose-response study for this compound?
A3: A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific dose values, and the sample size per group.[1] It is recommended to use a minimum of three dose levels plus a vehicle control to generate a clear dose-response curve.[1] The sample size should be sufficient to achieve statistical power.[1]
Q4: How can I improve the reproducibility of my in vivo studies with this compound?
A4: To enhance the reliability and reproducibility of your results, it is important to employ proper randomization and blinding techniques to minimize bias.[1] Including both male and female animals, as well as animals from multiple litters, can also lead to more robust and trustworthy data.[1]
Troubleshooting Guide
This guide provides solutions to common issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | 1. Inconsistent formulation or administration of this compound.[1] 2. Poor aqueous solubility of this compound.[1] | 1. Optimize Formulation: Explore different vehicle formulations to improve solubility, such as using co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1][5] 2. Standardize Administration: Ensure consistent administration techniques (e.g., gavage volume, injection site) across all animals.[1] 3. Include Vehicle Control: Always include a vehicle-only control group to ensure the formulation itself is not causing adverse effects.[1] |
| This compound does not show the expected efficacy at the administered dose. | 1. Insufficient target engagement at the given dose.[1] 2. Rapid metabolism or clearance of this compound.[5] | 1. Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if this compound is reaching its target and exerting the expected biological effect.[1] 2. Perform a Pharmacokinetic (PK) Pilot Study: A PK study will help determine this compound's half-life, clearance, and volume of distribution, which will inform the optimal dosing frequency.[5] |
| Unexpected toxicity is observed at doses predicted to be safe. | 1. Off-target effects of this compound.[1] 2. Toxicity of the vehicle.[1] | 1. Rule out Vehicle Toxicity: A vehicle-only control group is crucial to differentiate between compound-related and vehicle-related toxicity.[1][2] 2. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, further in vitro profiling may be necessary to identify potential off-target interactions.[1] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6]
Materials:
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This compound
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Vehicle
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Appropriate animal model (e.g., mice, rats)[1]
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Standard laboratory equipment for dosing and observation
Procedure:
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Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.[1]
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Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.[1]
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Administration: Administer this compound and the vehicle according to the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.[1]
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Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance.[1] A predetermined level of body weight loss (e.g., 10-20%) is often used as an endpoint.[1]
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Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.[1]
Dose-Response Study
Objective: To characterize the relationship between the dose of this compound and its therapeutic effect.
Materials:
-
This compound
-
Vehicle
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Appropriate animal model with the induced disease of interest
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Standard laboratory equipment
Procedure:
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Dose Selection: Select a range of doses based on the MTD data, aiming to span a range that will produce a clear dose-response curve.[1]
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Group Allocation: Randomly assign animals to different dose groups, including a vehicle control and potentially a positive control group.
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Administration: Administer this compound or controls for a predetermined duration and frequency based on its pharmacokinetic profile.[1]
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Efficacy Assessment: Measure the desired efficacy endpoint at specified time points (e.g., tumor volume, biomarker levels).
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Data Analysis: Plot the response as a function of the this compound dose to determine parameters such as ED50 (the dose that produces 50% of the maximal effect).
Data Presentation
Table 1: Example Summary of a Maximum Tolerated Dose (MTD) Study
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | 5 | +2.5 | None observed | 0/5 |
| 10 | 5 | +1.8 | None observed | 0/5 |
| 30 | 5 | -3.2 | Mild lethargy | 0/5 |
| 100 | 5 | -15.7 | Significant lethargy, ruffled fur | 2/5 |
| MTD (mg/kg) | 30 |
Table 2: Example Summary of a Dose-Response Efficacy Study
| Dose Group (mg/kg) | Number of Animals | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1500 ± 150 | 0 |
| 5 | 10 | 1125 ± 120 | 25 |
| 15 | 10 | 600 ± 95 | 60 |
| 30 | 10 | 375 ± 70 | 75 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
reducing off-target effects of Melody
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of the Melody™ system. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound™.
Issue 1: Unexpected cellular phenotype observed after this compound™ treatment.
Q: We are using this compound™ to target a specific cellular process, but we are observing an unexpected and undesirable cellular phenotype. How can we determine if this is due to an off-target effect?
A: An unexpected phenotype can indeed be a result of this compound™ interacting with unintended targets. To investigate this, we recommend a systematic approach involving target validation and off-target profiling.
Experimental Protocol: Off-Target Profiling using Kinome Profiling
This protocol will help you identify unintended kinase targets of this compound™.
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Prepare Cell Lysates:
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Culture your cells of interest and treat them with this compound™ at your experimental concentration and a control (vehicle).
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After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates.
-
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Kinome Profiling Assay:
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Submit the cell lysates to a reputable service provider for kinome profiling (e.g., using a kinase antibody array or a mass spectrometry-based approach).
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The service will provide data on the activity of a wide range of kinases in the presence of this compound™ compared to the control.
-
-
Data Analysis:
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Identify kinases that show a significant change in activity in the this compound™-treated sample compared to the control, other than your intended target.
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Analyze the potential signaling pathways associated with these off-target kinases to understand how they might contribute to the observed phenotype.
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Data Summary: Hypothetical Kinome Profiling Results
| Kinase | Intended Target? | Fold Change in Activity (this compound™ vs. Control) | Potential Associated Pathway |
| Kinase A | Yes | -10.2 | Cell Cycle Progression |
| Kinase B | No | -5.8 | Apoptosis |
| Kinase C | No | +3.1 | Stress Response |
Experimental Workflow: Investigating Unexpected Phenotypes
Melody Technical Support Center: Troubleshooting Stability Issues in Aqueous Solutions
Disclaimer: The following technical support guide assumes "Melody" is a therapeutic peptide. The principles and troubleshooting strategies outlined are based on established knowledge of peptide stability in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in my aqueous solution?
A1: Instability of this compound can manifest in several ways. Physically, you might observe cloudiness, precipitation, or gel formation in your solution, which often indicates aggregation.[1][2] Chemically, you may see a loss of biological activity, a decrease in the concentration of the active peptide over time, or the appearance of new peaks in your analytical chromatograms (e.g., HPLC), indicating degradation.[3][4]
Q2: What are the primary causes of this compound degradation in an aqueous environment?
A2: this compound, as a peptide, is susceptible to both chemical and physical degradation pathways in aqueous solutions.[5][6]
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Chemical Instability: This involves the breaking or formation of covalent bonds. Common pathways include:
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Hydrolysis: Cleavage of the peptide backbone, often accelerated at extreme pH values.[4][7]
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Oxidation: Primarily affecting residues like methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr).[8][9]
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Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic residues.[4][9]
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Racemization: Conversion of an L-amino acid to a D-amino acid, which can impact biological activity.[7][9]
-
-
Physical Instability: This involves changes in the peptide's three-dimensional structure without altering its covalent bonds. The most common issue is:
Q3: Which factors have the most significant impact on this compound's stability?
A3: Several factors can influence the stability of this compound in an aqueous solution. These include:
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pH: Each peptide has an optimal pH range for stability. Deviations from this range can accelerate degradation pathways like hydrolysis and deamidation.[8][10]
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Temperature: Higher temperatures generally increase the rates of chemical degradation and can also promote aggregation.[10]
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Concentration: Higher concentrations of this compound may increase the likelihood of aggregation.[1]
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Buffer and Excipients: The choice of buffer salts and the presence of excipients (e.g., sugars, antioxidants) can either stabilize or destabilize the peptide.[8][11]
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Exposure to Light and Oxygen: Light can induce photo-oxidation, while atmospheric oxygen can directly oxidize susceptible amino acid residues.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
Issue 1: Visible Precipitation or Cloudiness in the this compound Solution
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Aggregation | 1. Verify pH: Ensure the solution's pH is at least 1-2 units away from this compound's isoelectric point (pI) to promote electrostatic repulsion.[2] 2. Optimize Concentration: Try working with a lower concentration of this compound. 3. Add Stabilizing Excipients: Consider adding excipients like arginine (50-100 mM) or sugars (e.g., sucrose, trehalose) to inhibit aggregation.[12] 4. Storage Conditions: Store the solution at the recommended temperature (typically 2-8°C or frozen) and avoid repeated freeze-thaw cycles.[2] | A clear, homogenous solution with no visible particulates. |
| Poor Solubility | 1. Initial Dissolution: For lyophilized this compound, first try to dissolve it in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before adding the aqueous buffer.[13] 2. Sonication: Use gentle sonication to aid dissolution.[2][14] 3. Gentle Warming: Warm the solution slightly (not exceeding 40°C) to improve solubility.[2][14] | Complete dissolution of the this compound powder. |
Issue 2: Loss of Biological Activity or Decreased Purity Over Time
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chemical Degradation (Hydrolysis, Oxidation, Deamidation) | 1. pH Optimization: Determine the optimal pH for this compound stability through a pH screening study. Buffer solutions in the pH range of 3-5 can often minimize deamidation and oxidation. 2. Control Temperature: Store this compound solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation rates. 3. Protect from Oxygen: For oxygen-sensitive residues, prepare solutions using deoxygenated buffers and consider storing vials under an inert gas like nitrogen or argon.[8] 4. Add Antioxidants: If oxidation is suspected, consider adding antioxidants such as ascorbic acid or methionine to the formulation.[11] | Improved stability profile with a slower rate of degradation and preservation of biological activity. |
| Adsorption to Surfaces | 1. Use Appropriate Containers: Store this compound solutions in low-protein-binding tubes or vials. 2. Add Surfactants: In some cases, adding a small amount of a non-ionic surfactant (e.g., polysorbate 20 or 80) can prevent adsorption. | Consistent this compound concentration over time. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique to monitor the purity of this compound and detect the formation of degradation products.[3]
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized for this compound.
-
-
Sample Preparation:
-
Dilute the this compound solution to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample.
-
Run the gradient and record the chromatogram.
-
Analyze the peak areas to determine the purity of this compound and the percentage of any degradation products.
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
MS is a powerful tool for identifying the molecular weights of this compound and its degradation products, providing insights into the degradation pathways.[3]
-
Sample Preparation:
-
Collect the fractions corresponding to the main peak and any new peaks from the RP-HPLC analysis.
-
-
MS Analysis:
-
The collected fractions can be directly infused into an electrospray ionization (ESI) mass spectrometer or analyzed by LC-MS.
-
-
Data Interpretation:
-
Compare the measured molecular weights to the expected molecular weight of this compound.
-
A mass increase of 16 Da may indicate oxidation.
-
A mass increase of 1 Da may suggest deamidation.
-
Mass decreases can point towards hydrolysis (cleavage) of the peptide chain.
-
Visualizing Stability Concepts
General Troubleshooting Workflow for this compound Stability Issues
Caption: A flowchart for troubleshooting this compound stability.
Common Chemical Degradation Pathways of Peptides
Caption: Key chemical degradation routes for peptides.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. veeprho.com [veeprho.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Minimizing Melody-induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing cytotoxicity associated with the experimental compound Melody.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. At higher concentrations or in sensitive cell lines, it can also lead to necrosis. Key indicators include caspase activation, mitochondrial membrane potential disruption, and increased reactive oxygen species (ROS) production.[1][2][3]
Q2: How does cytotoxicity vary across different cell lines?
A2: The cytotoxic effects of this compound are cell-type dependent. For instance, rapidly dividing cancer cells often exhibit higher sensitivity compared to quiescent or primary cells. It is crucial to determine the half-maximal inhibitory concentration (IC50) for each cell line used in your experiments.
Q3: What are the recommended working concentrations for this compound?
A3: The optimal concentration depends on the experimental goal and cell line. For initial screening, a broad dose-response experiment (e.g., from 10 nM to 100 µM) is recommended to determine the IC50.[4] For mechanistic studies, using concentrations at or near the IC50 value is advisable to minimize off-target effects.
Q4: How can I distinguish between apoptosis and necrosis when treating with this compound?
A4: To differentiate between these cell death mechanisms, a dual-staining assay using Annexin V and Propidium Iodide (PI) followed by flow cytometry is the standard method.[5][6][7] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
Q: My cytotoxicity assay results (e.g., MTT, LDH) are inconsistent between experiments. What could be the cause?
A: High variability can stem from several factors. Follow this decision tree to diagnose the issue.
References
- 1. Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. benchchem.com [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Melody Treatment Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing the Melody platform for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the application of this compound treatment protocols.
Cell Viability and Growth Issues
| Question/Issue | Potential Cause | Troubleshooting Steps |
| Poor cell attachment after this compound treatment. | High cytotoxicity of the treatment; Sub-optimal plate coating; Cell line sensitivity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the this compound reagent. 2. Ensure plates are coated with an appropriate extracellular matrix (e.g., poly-D-lysine, fibronectin) if required for the cell line. 3. Use a different, more robust cell line for initial screening. |
| Reduced cell proliferation or cell death after treatment. [1][2] | Reagent concentration too high; Contamination of cell culture; Incorrect incubation conditions. | 1. Titrate the this compound reagent to a lower concentration. 2. Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination.[3][4] 3. Verify incubator CO2 levels, temperature, and humidity are optimal for the specific cell line.[1] |
| Inconsistent results between replicate wells. | Pipetting errors leading to uneven cell seeding or reagent addition; Edge effects in the culture plate; Cell clumping. | 1. Use calibrated pipettes and ensure proper mixing of cell suspensions and reagents. 2. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. 3. Ensure a single-cell suspension before seeding by gently triturating or using a cell strainer. |
Assay Performance and Data Interpretation
| Question/Issue | Potential Cause | Troubleshooting Steps |
| High background signal in the assay. | Insufficient washing steps; Non-specific binding of detection antibodies; Autofluorescence of this compound compounds. | 1. Increase the number and duration of wash steps after incubation with antibodies or detection reagents. 2. Include a blocking step (e.g., with BSA or serum) to reduce non-specific binding. 3. Run a control plate with only the this compound compounds to quantify their intrinsic fluorescence. |
| Low signal-to-noise ratio. | Sub-optimal reagent concentration; Insufficient incubation time; Inappropriate assay endpoint. | 1. Optimize the concentration of both the this compound treatment and the detection reagents. 2. Perform a time-course experiment to determine the optimal incubation period for a robust signal. 3. Ensure the chosen assay endpoint (e.g., fluorescence, luminescence) is sensitive enough to detect the expected biological change. |
| Difficulty interpreting pathway analysis results. [5][6][7] | Incorrect statistical method applied; Inappropriate gene set database used; Lack of a clear biological hypothesis. | 1. For ranked gene lists, consider using Gene Set Enrichment Analysis (GSEA)[5][7]. For unranked lists of significant genes, Over-Representation Analysis (ORA) with a Fisher's exact test is appropriate.[7] 2. Select a relevant gene set database such as KEGG for metabolic and signaling pathways, or Gene Ontology (GO) for biological processes.[6][8] 3. Formulate a specific biological question before conducting the experiment to guide the interpretation of results.[6] |
Key Experimental Protocols
Below are detailed methodologies for experiments frequently performed with the this compound platform.
1. Dose-Response Cytotoxicity Assay
-
Objective: To determine the concentration range of a this compound compound that is non-toxic to the target cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound compound in complete culture medium, typically starting from 100 µM down to 0.01 µM. Include a vehicle-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the this compound compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
At the end of the incubation period, add a viability reagent (e.g., resazurin, MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 (inhibitory concentration 50%).
-
2. Western Blot Analysis of Target Protein Phosphorylation
-
Objective: To assess the effect of a this compound compound on the phosphorylation status of a key protein in a signaling pathway.
-
Methodology:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the this compound compound (or vehicle control) for the optimized duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein as a loading control.
-
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
This pathway is a common target in drug development for cancer and inflammatory diseases. The following diagram illustrates the key components and a hypothetical point of intervention for a "this compound" compound.
Caption: MAPK/ERK signaling pathway with a hypothetical inhibitory point for a this compound compound.
Experimental Workflow for this compound Compound Screening
The following diagram outlines a typical workflow for screening and validating a library of this compound compounds.
Caption: A typical experimental workflow for screening and validating this compound compounds.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the logical steps to take when troubleshooting inconsistent experimental results.
References
- 1. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. corning.com [corning.com]
- 5. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nine quick tips for pathway enrichment analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway analysis - Wikipedia [en.wikipedia.org]
- 8. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]
Technical Support Center: Melody Synthesis Platform
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Melody automated oligonucleotide synthesis platform.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during oligonucleotide synthesis on the this compound platform.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low Synthesis Yield | - Poor coupling efficiency.[1] - Depurination.[1] - Inefficient capping.[1] - Reagent degradation or contamination. - Issues with the solid support. | - Check Reagents: Ensure all reagents (phosphoramidites, activators, etc.) are fresh and properly prepared. - Optimize Coupling: Increase coupling time or use a stronger activator. Ensure anhydrous conditions.[1] - Minimize Depurination: For sequences prone to depurination, consider using a milder deblocking agent like dichloroacetic acid (DCA).[1] - Verify Capping Efficiency: Ensure the capping solution is active and delivery is not obstructed.[2] - Inspect Solid Support: Check for proper loading and ensure the support is not clogged.[3] |
| SYN-002 | Presence of Truncated Sequences (n-1, n-2) | - Incomplete coupling reactions.[4] - Inefficient capping of unreacted chains.[2][5] - Phosphoramidite (B1245037) degradation. | - Improve Coupling Efficiency: See solutions for SYN-001. - Enhance Capping: Increase capping time or use a more concentrated capping reagent to ensure all unreacted 5'-hydroxyl groups are blocked.[1][3] - Use Fresh Phosphoramidites: Ensure phosphoramidites are not expired and have been stored under appropriate anhydrous conditions. |
| SYN-003 | Detection of Deletion Mutants | - Failure in the deprotection (detritylation) step.[5] - Incomplete capping followed by successful coupling in a subsequent cycle.[1] | - Optimize Deprotection: Ensure the deblocking solution is fresh and the reaction time is sufficient for complete removal of the DMT group.[6] - Verify Reagent Delivery: Check all lines and valves for the deblocking and capping reagents to ensure proper delivery. |
| SYN-004 | Observation of n+1 Sequences | - Inherent side reaction of phosphoramidite chemistry, though less common. - Impurities in phosphoramidite reagents. | - Use High-Quality Reagents: Source phosphoramidites from a reputable supplier and ensure they are of high purity.[6] - Purification: Employ high-resolution purification methods like HPLC or PAGE to separate n+1 species.[4] |
| SYN-005 | High Levels of Acrylonitrile Adducts | - Incomplete removal of the cyanoethyl protecting group during deprotection.[6] | - Optimize Deprotection/Cleavage: Ensure the cleavage and deprotection conditions (e.g., time, temperature, reagent concentration) are sufficient for complete removal of cyanoethyl groups.[6] |
| SYS-001 | Machine Not Powering On | - Blown fuse. - Loose power cable. - Emergency stop activated. | - Check Fuse: Inspect the fuse box and replace any blown fuses with a similar type.[7] - Secure Connections: Ensure the power cable is securely connected to the instrument and the power outlet. - Check E-stop: Verify that the emergency stop button has not been activated.[7] |
| SYS-002 | Software Not Communicating with the Synthesizer | - Loose or faulty communication cable. - Incorrect software configuration. | - Check Cables: Ensure all communication cables between the computer and the synthesizer are securely connected.[8] - Restart System: Power cycle both the computer and the synthesizer. - Verify Software Settings: Check the software's communication settings to ensure they match the instrument's configuration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in oligonucleotide synthesis?
A1: Oligonucleotide synthesis is a multi-step chemical process, and as such, several types of impurities can arise. These are broadly categorized as product-related and process-related impurities.[9]
-
Product-Related Impurities: These are species structurally similar to the target oligonucleotide.
-
Truncated Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.[4][6] This is the most common type of product-related impurity.
-
Extended Sequences (n+1): Oligonucleotides with an extra nucleotide, which can occur due to side reactions.[9]
-
Sequences with Deletions: Result from a failure in the deprotection step, where the 5'-DMT group is not removed, preventing the addition of the next base.[5]
-
Base Modifications: Chemical alterations to the nucleotide bases, such as depurination (loss of a purine (B94841) base) or formation of adducts (e.g., from acrylonitrile).[6][5]
-
-
Process-Related Impurities: These originate from the synthesis process itself.
-
Residual Solvents: Small amounts of solvents used during synthesis, such as acetonitrile (B52724) and toluene, may remain in the final product.[10][11]
-
Reagents and By-products: Traces of reagents like iodine (from the oxidation step) or by-products from the deprotection steps.[11]
-
Small Molecule Impurities: By-products from the cleavage and deprotection process.[4]
-
Q2: How do I choose the right purification method for my synthesized oligonucleotide?
A2: The choice of purification method depends on the length of the oligonucleotide and the requirements of the downstream application.[12]
| Purification Method | Principle | Best For | Purity Level |
| Desalting | Size exclusion chromatography to remove small molecules like salts and residual solvents. | Short primers (≤35 bases) for non-sensitive applications like standard PCR.[4][13] | Removes non-nucleic acid contaminants, but not truncated sequences. |
| Cartridge Purification | Reverse-phase chromatography that separates the full-length oligonucleotide (with the hydrophobic 5'-DMT group) from truncated sequences (without the DMT group).[4][12] | Oligonucleotides up to 50 bases for applications like qPCR and sequencing. | Typically 65-80% full-length product.[4] |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution reverse-phase chromatography based on hydrophobicity. | Purification of oligonucleotides (typically <50 bases) and large-scale synthesis.[4] | >85% full-length product.[4] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate (B84403) backbone. The longer the oligonucleotide, the stronger it binds to the column. | Purification of longer oligonucleotides and resolving species with subtle structural differences.[10] | High purity, can resolve failure sequences from full-length product. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size with single-base resolution. | Very long oligonucleotides (≥50 bases) or when the highest purity is required (e.g., for therapeutic applications).[4] | >95% full-length product.[4] |
Q3: What analytical techniques are recommended for quality control of synthesized oligonucleotides?
A3: A combination of analytical techniques is often employed for comprehensive quality control.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and identity of the synthesized oligonucleotide. High-resolution mass spectrometry (HRMS) can provide accurate mass determination to confirm the elemental composition.[10]
-
High-Performance Liquid Chromatography (HPLC):
-
Capillary Gel Electrophoresis (CGE): A high-resolution technique that separates oligonucleotides based on their size, allowing for accurate purity assessment and detection of truncated sequences.[10]
-
UV-Vis Spectrophotometry: Measures the absorbance at 260 nm to quantify the concentration of the oligonucleotide.[14]
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for analyzing the purity of a synthesized oligonucleotide sample.
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of approximately 10 µM.
-
Vortex briefly to ensure complete dissolution.
-
-
HPLC System and Column:
-
HPLC system equipped with a UV detector.
-
C18 reverse-phase column suitable for oligonucleotide analysis.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-65% B (linear gradient)
-
22-25 min: 65-95% B (linear gradient)
-
25-27 min: 95% B
-
27-30 min: 95-5% B (linear gradient)
-
30-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak (full-length product) relative to the total area of all peaks.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol describes a general procedure for confirming the molecular weight of the synthesized oligonucleotide.
-
Sample Preparation:
-
Prepare a 5-10 µM solution of the desalted oligonucleotide in a suitable solvent, such as a 50:50 mixture of acetonitrile and nuclease-free water.
-
-
Mass Spectrometer:
-
An electrospray ionization (ESI) mass spectrometer capable of negative ion mode detection is typically used.
-
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 30-50 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Mass Range: 500-2500 m/z
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum. The raw spectrum will show a series of multiply charged ions.
-
Use deconvolution software to process the raw data and obtain the zero-charge mass spectrum, which will show the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical calculated molecular weight.
-
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Troubleshooting decision tree for oligonucleotide contamination.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. idtdna.com [idtdna.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. manuals.plus [manuals.plus]
- 6. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 9. veranova.com [veranova.com]
- 10. Gyros Protein Technologies Symphony® X Peptide Synthesizer | NSF BioPACIFIC MIP (DMR-2445868) [biopacificmip.org]
- 11. mesalabs.com [mesalabs.com]
- 12. selectscience.net [selectscience.net]
- 13. vapourtec.com [vapourtec.com]
- 14. musicdevelopments.com [musicdevelopments.com]
avoiding degradation of Melody during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Melody during storage and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. The optimal storage temperature is 2-8°C, protected from light and moisture. For long-term storage (beyond 6 months), consider storing at -20°C. Always refer to the Certificate of Analysis for lot-specific recommendations.
Q2: I've observed a color change in my this compound sample. Is it degraded?
A visual change, such as discoloration, can be an indicator of degradation. However, it is not definitive. Chemical degradation can occur without any visible changes. If you observe a color change, it is crucial to perform an analytical assessment to confirm the purity and integrity of the sample before use.
Q3: What are the most common degradation pathways for this compound?
This compound is susceptible to three primary degradation pathways:
-
Hydrolysis: Degradation due to reaction with water. This can be exacerbated by pH extremes.
-
Oxidation: Degradation due to reaction with oxygen. The presence of metal ions can catalyze this process.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
It is essential to protect this compound from moisture, oxygen, and light to minimize degradation.
Troubleshooting Guide
Problem: Unexpected peaks are observed in my HPLC analysis.
-
Possible Cause: This could be due to the formation of degradation products.[1] Improper storage conditions such as exposure to light, elevated temperatures, or humidity can accelerate the degradation of this compound.[1][2]
-
Solution:
-
Confirm the identity of the unexpected peaks using a mass spectrometer (MS) detector coupled with your HPLC system.
-
Review the storage conditions of your sample. Ensure it was stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress.
-
Perform a forced degradation study to intentionally degrade a sample of this compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks correspond to known degradation products.
-
Problem: I'm observing a loss of potency in my cell-based assays.
-
Possible Cause: A decrease in the concentration of the active form of this compound due to degradation can lead to reduced efficacy in biological assays.
-
Solution:
-
Quantify the concentration of this compound in your sample using a validated stability-indicating HPLC method.[3][4] This will allow you to determine the exact amount of active compound remaining.
-
If degradation is confirmed, prepare fresh solutions of this compound from a new, properly stored stock for your experiments.
-
Consider performing a dose-response curve with the potentially degraded sample and a fresh sample to quantify the extent of potency loss.
-
Quantitative Data Summary
The following table summarizes the results of a 3-month accelerated stability study on this compound. The data illustrates the percentage of this compound remaining when stored under different stress conditions.
| Storage Condition | % this compound Remaining (Month 1) | % this compound Remaining (Month 2) | % this compound Remaining (Month 3) |
| 2-8°C (Control) | 99.8% | 99.7% | 99.5% |
| 25°C / 60% RH | 98.5% | 97.1% | 95.8% |
| 40°C / 75% RH | 92.3% | 85.6% | 78.2% |
| Photostability (ICH Q1B) | 96.4% | 92.1% | 88.0% |
RH = Relative Humidity
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For stability samples, accurately weigh and dissolve the sample in the same diluent to achieve a target concentration of 1 mg/mL.
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent), followed by the reference standard, and then the stability samples.
-
Integrate the peak corresponding to this compound and any degradation product peaks. Calculate the percentage of this compound remaining in the stability samples relative to the reference standard.
Visualizations
Caption: Common degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
troubleshooting inconsistent results with Melody
Welcome to the . Here you will find troubleshooting guides and frequently asked questions to help you address common issues and ensure consistency in your experimental results.
Troubleshooting Inconsistent Results
Q1: Why am I seeing significant variability in my dose-response curves for the same compound across different experimental runs?
A1: Inconsistent dose-response curves can arise from several factors throughout the experimental workflow. Here is a step-by-step guide to help you troubleshoot this issue.
Experimental Protocol: Standard Dose-Response Assay
-
Cell Seeding: Plate cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48 hours.
-
Viability Assay: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission.
Troubleshooting Workflow:
Quantitative Data Comparison:
If you continue to see variability, consider tracking the following parameters across your experiments:
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Passage Number | 5 | 15 | 6 |
| Stock Compound Age | 1 week | 8 weeks | 2 weeks |
| IC50 (µM) | 2.5 | 8.1 | 2.8 |
| R² of Curve Fit | 0.98 | 0.85 | 0.99 |
In this example, the higher cell passage number and age of the stock compound in Experiment 2 may have contributed to the outlier IC50 value and poorer curve fit.
Q2: My target protein expression levels are inconsistent between batches when analyzed with this compound's Western Blot Analysis module. What could be the cause?
A2: Inconsistent protein expression can be due to variations in sample preparation, loading, or the analysis settings within this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Run samples on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, incubate with primary and secondary antibodies.
-
Detection: Use an ECL substrate and image the blot.
-
Analysis in this compound: Import the image and use the Western Blot Analysis module to quantify band intensity.
Logical Relationship Diagram for Troubleshooting:
Data Presentation:
When analyzing your blots in this compound, ensure you are using a consistent region of interest (ROI) for background subtraction and for quantifying your bands of interest.
| Sample ID | Raw Band Intensity | Background | Normalized Intensity |
| Control_Batch1 | 15000 | 2000 | 13000 |
| Treatment_Batch1 | 7500 | 2100 | 5400 |
| Control_Batch2 | 16500 | 3500 | 13000 |
| Treatment_Batch2 | 9500 | 4000 | 5500 |
As shown, inconsistent background levels between batches can affect the final normalized intensity if not properly corrected in the software.
Frequently Asked Questions (FAQs)
Q3: How does this compound's pathway analysis tool handle missing values from my input data?
A3: this compound's pathway analysis module uses a k-nearest neighbors (KNN) imputation method by default to estimate missing values. This approach can be adjusted in the "Data Preprocessing" settings. It is crucial to be aware of how missing data is handled as it can influence the outcome of the pathway analysis.
Signaling Pathway Visualization with Imputed Data:
Q4: Can I import my own custom gene sets for enrichment analysis in this compound?
A4: Yes, this compound supports the importation of custom gene sets in .gmt or .txt format. Navigate to "Gene Set Enrichment Analysis" > "Data Input" > "Upload Custom Gene Set". Ensure your file is properly formatted with one gene set per line, with tab-separated gene symbols.
Q5: What is the recommended method for normalizing data from high-throughput screening assays?
A5: For high-throughput screening data, we recommend using the "Robust Z-score" normalization method available in this compound's "HTS Analysis" module. This method is less sensitive to outliers compared to a standard Z-score and provides more reliable hit identification. You can find this option under the "Normalization" tab in the analysis pipeline setup.
Validation & Comparative
A Comparative Analysis of MB097 and Alternative Therapies for Anti-PD-1 Resistant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging therapeutic agent MB097 with established and other investigational therapies for patients with advanced melanoma who are resistant to anti-PD-1 treatment. The information is intended to support research and development decisions by providing a comprehensive overview of mechanisms of action, available efficacy data, and experimental protocols.
Introduction
A significant portion of patients with advanced melanoma do not respond to or develop resistance to immune checkpoint inhibitors targeting the PD-1/PD-L1 axis, representing a major clinical challenge. MB097 is a novel, orally administered live biotherapeutic product (LBP) currently in clinical development to address this unmet need. It is being investigated in the MELODY-1 clinical trial in combination with pembrolizumab (B1139204). This guide compares MB097 with other therapeutic modalities used in the anti-PD-1 resistant setting, including CTLA-4 inhibitors (ipilimumab), oncolytic virus therapy (talimogene laherparepvec or T-VEC), and LAG-3 inhibitors (relatlimab).
Mechanisms of Action
The therapies discussed employ distinct biological mechanisms to elicit an anti-tumor immune response.
MB097: This agent is a consortium of nine specific commensal bacterial strains. These strains were selected based on their association with positive responses to immune checkpoint inhibitors. The proposed mechanism involves the modulation of the gut microbiome to enhance the systemic anti-tumor immune response. Preclinical studies suggest that MB097 can stimulate dendritic cells and other core immune pathways, leading to the activation of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells, which are crucial for tumor cell killing.
Pembrolizumab (Anti-PD-1): As a monoclonal antibody, pembrolizumab binds to the PD-1 receptor on T-cells, blocking its interaction with ligands PD-L1 and PD-L2 on tumor cells. This action releases the "brakes" on the T-cells, enabling them to recognize and attack cancer cells.
Ipilimumab (Anti-CTLA-4): Ipilimumab is a monoclonal antibody that targets CTLA-4, another inhibitory receptor on T-cells. By blocking CTLA-4, ipilimumab promotes the activation and proliferation of T-cells, thereby enhancing the immune response against tumor cells.
Talimogene Laherparepvec (T-VEC): T-VEC is a genetically modified oncolytic herpes simplex virus-1. When injected directly into tumors, it selectively replicates within and lyses cancer cells. This process releases tumor-associated antigens and granulocyte-macrophage colony-stimulating factor (GM-CSF), which is encoded in the viral vector, to stimulate a systemic anti-tumor immune response.
Relatlimab (Anti-LAG-3): Relatlimab is a monoclonal antibody that targets the Lymphocyte-Activation Gene 3 (LAG-3) receptor on immune cells. LAG-3 is an immune checkpoint that contributes to T-cell exhaustion. By blocking the LAG-3 pathway, relatlimab aims to restore the function of exhausted T-cells and enhance the anti-tumor immune response, often in combination with an anti-PD-1 agent.
Comparative Efficacy in Anti-PD-1 Resistant Melanoma
As the this compound-1 trial for MB097 is ongoing with initial data expected by the end of 2025 or in the first half of 2026, there is currently no clinical efficacy data available for this agent. The following tables summarize the efficacy of alternative therapies in patients with melanoma resistant to anti-PD-1 treatment from various clinical trials.
| Therapy | Trial/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Ipilimumab + Anti-PD-1 | Retrospective Cohort | Metastatic melanoma resistant to anti-PD-(L)1 | 31% | 3.0 months | 20.4 months |
| Ipilimumab Monotherapy | Retrospective Cohort | Metastatic melanoma resistant to anti-PD-(L)1 | 13% | 2.6 months | 8.8 months |
| Ipilimumab + Nivolumab | SWOG1616 | Advanced melanoma refractory to anti-PD-1/L1 | 28% | 6-month PFS: 34% | Not significantly different |
| Ipilimumab Monotherapy | SWOG1616 | Advanced melanoma refractory to anti-PD-1/L1 | 9% | 6-month PFS: 13% | Not significantly different |
| Pembrolizumab + Ipilimumab (low-dose) | Prospective Study | Advanced melanoma refractory to anti-PD-1/L1 | 29% | 5.0 months | 24.7 months |
| Nivolumab + Relatlimab | RELATIVITY-020 (Part D1) | Advanced melanoma with progression on 1 prior anti-PD-(L)1 regimen | 12.0% | 2.1 months | 14.7 months |
| Nivolumab + Relatlimab | RELATIVITY-020 (Part D2) | Advanced melanoma with progression on ≥1 prior anti-PD-(L)1 regimen | 9.2% | 3.2 months | 17.1 months |
| T-VEC + Pembrolizumab | MASTERKEY-115 (Cohorts 1 & 2) | Advanced melanoma with progression on anti-PD-1 in metastatic setting | 3.8% - 6.7% | 5.5 - 8.2 months (immune PFS) | Not Reported |
| T-VEC + Pembrolizumab | MASTERKEY-115 (Cohorts 3 & 4) | Advanced melanoma with progression after adjuvant anti-PD-1 | 40% - 46.7% | Not Reported | Not Reported |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.
Experimental Protocols
This compound-1 Trial (MB097 + Pembrolizumab)
-
Trial Name: A Phase 1b, Randomized, Open-Label Trial to Evaluate Safety, Engraftment, and Initial
Validating the Binding Target of Melody: A Comparative Guide
For researchers and professionals in drug development, rigorously validating the binding target of a novel small molecule is a critical step in understanding its mechanism of action and potential therapeutic effects. This guide provides a comparative overview of key experimental approaches to confirm the direct molecular target of "Melody," a hypothetical small molecule inhibitor. We will explore various techniques, presenting their methodologies, and comparing their quantitative outputs.
Comparison of Target Validation Methods
The following table summarizes and compares common experimental methods for validating the direct binding target of a small molecule like this compound. Each method offers unique advantages and provides different types of data to build a comprehensive picture of the molecule's interaction with its target.
| Experimental Method | Principle | Key Quantitative Readout | Throughput | Strengths | Limitations |
| Affinity Chromatography | A this compound-derived probe is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | - Identity of bound proteins (by Mass Spectrometry) - Relative abundance of pulled-down proteins | Low to Medium | - Direct identification of binding partners - Can identify novel or unexpected targets | - Potential for false positives from non-specific binding - Immobilization of this compound may alter its binding properties |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a purified protein (analyte) flows over an immobilized this compound (ligand), or vice-versa. | - Dissociation constant (KD) - Association rate (kon) - Dissociation rate (koff) | Medium to High | - Provides real-time binding kinetics - High sensitivity and quantitative accuracy | - Requires purified protein and specialized equipment - Immobilization can affect protein/ligand conformation |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a purified protein and this compound are mixed, allowing for the determination of binding thermodynamics. | - Dissociation constant (KD) - Binding stoichiometry (n) - Enthalpy (ΔH) and entropy (ΔS) of binding | Low | - "Gold standard" for measuring binding affinity in solution - Provides a complete thermodynamic profile of the interaction | - Requires large amounts of purified protein and compound - Low throughput |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein at different temperatures is measured in the presence and absence of this compound. | - Thermal shift (ΔTm) - Apparent KD in a cellular context | Medium | - Confirms target engagement in a cellular environment - Does not require modification of the compound | - Not all proteins exhibit a clear thermal shift upon ligand binding - Can be influenced by downstream cellular events |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Affinity Chromatography Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker and a biotin (B1667282) tag. It is crucial that the modification does not interfere with the binding activity of this compound. An inactive analog of this compound should also be synthesized as a negative control.
-
Immobilization: Incubate the biotinylated this compound probe with streptavidin-coated agarose (B213101) beads to immobilize the probe. Use beads with the inactive analog and beads with no compound as controls.
-
Cell Lysis: Prepare a cell lysate from cells that express the putative target of this compound.
-
Incubation: Incubate the cell lysate with the this compound-bound beads, inactive analog beads, and control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis by Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). The direct binding target of this compound should be significantly enriched in the sample from the this compound-bound beads compared to the control samples.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize either this compound or the purified putative target protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the binding partner (the analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The change in the refractive index, measured in response units (RU), is monitored in real-time.
-
Regeneration: After each analyte injection, regenerate the chip surface to remove the bound analyte.
-
Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified putative target protein and this compound in the same buffer. The protein is placed in the sample cell, and this compound is loaded into the injection syringe.
-
Titration: A series of small injections of this compound are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to the protein. The resulting isotherm is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of this compound indicates direct target engagement.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help to visualize the experimental workflows and the underlying biological principles.
Caption: Workflow for Affinity Chromatography Pull-Down.
A Comparative Analysis of Meloxicam and its Functional Analogs for Researchers and Drug Development Professionals
An objective guide to the performance, selectivity, and clinical profiles of Meloxicam versus other leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), supported by experimental data.
This guide provides a detailed comparative analysis of Meloxicam, a widely prescribed NSAID, and its functional analogs: Diclofenac, Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data on enzyme inhibition, pharmacokinetic profiles, and clinical outcomes, alongside detailed experimental methodologies and pathway visualizations to support further research and development.
Data Presentation: Quantitative Comparison of Meloxicam and its Analogs
The following tables summarize key quantitative data for Meloxicam and its comparator NSAIDs, focusing on cyclooxygenase (COX) enzyme inhibition, pharmacokinetic properties, and clinical safety profiles.
Table 1: Cyclooxygenase Inhibition and Selectivity
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes. The ratio of IC50 values for COX-1 and COX-2 is a critical indicator of a drug's gastrointestinal safety profile, with a higher ratio suggesting greater COX-2 selectivity and a potentially lower risk of GI-related adverse effects.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Meloxicam | ~2.0 | ~1.0 | 2[1] |
| Diclofenac | ~3.0 | ~1.0 | 3[1] |
| Ibuprofen | ~0.2 | ~1.0 | 0.2[1] |
| Naproxen | Data varies | Data varies | Non-selective |
| Celecoxib | ~15.0 | ~0.04 | ~375 (highly selective) |
Note: IC50 values can vary depending on the specific assay conditions. The selectivity ratios provided are indicative of the relative inhibitory potency.
Table 2: Comparative Pharmacokinetic Profiles
Pharmacokinetic parameters are crucial for determining dosing regimens and predicting drug disposition. Meloxicam is notable for its long half-life, allowing for once-daily dosing.
| Parameter | Meloxicam | Diclofenac | Ibuprofen | Naproxen | Celecoxib |
| Half-life (t½) | ~20 hours[2] | 1-2 hours | 2-4 hours | 12-17 hours | 11 hours |
| Time to Peak (Tmax) | 4-5 hours | 2-3 hours | 1-2 hours | 2-4 hours | 2-3 hours |
| Protein Binding | >99% | >99% | >99% | >99% | ~97% |
| Dosing Frequency | Once daily | 2-3 times daily | 3-4 times daily | Twice daily | 1-2 times daily |
Table 3: Clinical Comparison of Gastrointestinal (GI) Adverse Events
This table presents data from comparative clinical trials, highlighting the incidence of GI adverse events, a key differentiator among NSAIDs.
| Comparison | Study Highlights | Incidence of GI Adverse Events |
| Meloxicam vs. Diclofenac | MELISSA Trial (n=9323, 28 days) | 13% for Meloxicam vs. 19% for Diclofenac[3] |
| Meloxicam vs. Naproxen | 6-month, double-blind trial | 30.3% for Meloxicam vs. 44.7% for Naproxen[4] |
| Celecoxib vs. Diclofenac & Naproxen | Endoscopic ulcer incidence | Celecoxib: 4%, Diclofenac: 15%, Naproxen: 16.2-17.6%[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro COX Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure:
-
A reaction buffer containing Tris-HCl, EDTA, and phenol (B47542) is prepared.
-
The COX-1 or COX-2 enzyme and heme are added to the buffer.
-
The test compound (e.g., Meloxicam) is added at various concentrations.
-
The mixture is incubated at 37°C for a specified period (e.g., 10 minutes).
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is stopped by the addition of a strong acid (e.g., 1 M HCl).
-
-
Detection: The amount of oxidized TMPD is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Randomized Controlled Trial for Efficacy and Safety in Osteoarthritis
Objective: To compare the efficacy and safety of Meloxicam with a comparator NSAID in patients with osteoarthritis of the knee.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Patients aged 40 years and older with a clinical and radiological diagnosis of osteoarthritis of the knee, and a baseline pain score of at least 40 mm on a 100 mm Visual Analog Scale (VAS).
-
Intervention: Patients are randomly assigned to receive either Meloxicam (e.g., 15 mg once daily) or a comparator drug (e.g., Diclofenac 100 mg slow-release once daily) for a predefined period (e.g., 6 weeks)[6].
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline in the patient's assessment of pain on movement, measured on a 100 mm VAS.
-
Secondary Efficacy Endpoints: These may include global efficacy assessment by both the patient and investigator, and the consumption of rescue medication (e.g., paracetamol).
-
Safety Assessment: The incidence and severity of all adverse events are recorded, with a particular focus on gastrointestinal events. This can be assessed through patient reporting and, in some studies, endoscopic evaluation for ulcers.
-
Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of all randomized patients who have taken at least one dose of the study medication. Appropriate statistical tests (e.g., ANCOVA) are used to compare the treatment groups.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow, rendered using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Biological Effects: A Comparative Analysis of the Novel MEK Inhibitor "Melody" and Trametinib
This guide provides a comparative analysis of the biological effects of a novel investigational MEK1/2 inhibitor, "Melody," and the FDA-approved drug, Trametinib. The focus is on the reproducibility of their inhibitory effects on the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. All presented data for "this compound" is hypothetical and for illustrative purposes, while the data for Trametinib is based on established findings in the scientific literature.
Comparative Efficacy in MAPK/ERK Pathway Inhibition
The primary mechanism of action for both "this compound" and Trametinib is the inhibition of MEK1 and MEK2, kinases that phosphorylate and activate ERK1 and ERK2. The following table summarizes the comparative efficacy based on in vitro kinase assays and cellular assays in A375 melanoma cells, which harbor the activating BRAF V600E mutation.
| Parameter | This compound (Hypothetical Data) | Trametinib (Published Data) | Reference |
| MEK1 IC50 | 0.8 nM | 0.92 nM | |
| MEK2 IC50 | 1.5 nM | 1.8 nM | |
| p-ERK EC50 (A375 cells) | 1.2 nM | 0.3 nM | |
| Cell Viability GI50 (A375 cells) | 5.5 nM | 4.0 nM |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing pathway inhibition.
Caption: The MAPK/ERK signaling pathway with inhibitory action of this compound and Trametinib on MEK1/2.
Caption: Experimental workflow for assessing p-ERK inhibition via Western Blot.
Experimental Protocols
Reproducibility of the biological effects is critically dependent on the experimental methodology. Below are the detailed protocols for the key experiments cited.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is designed to quantify the dose-dependent inhibition of ERK phosphorylation in A375 cells.
-
Cell Culture and Treatment: A375 melanoma cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either "this compound" or Trametinib at concentrations ranging from 0.1 nM to 1000 nM. A vehicle control (0.1% DMSO) is also included. Cells are incubated for 24 hours at 37°C and 5% CO2.
-
Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) from each sample are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
-
Detection and Analysis: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the p-ERK signal, which is then normalized to total ERK and the loading control. The EC50 values are calculated from the dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: A375 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of "this compound" or Trametinib (typically from 0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the GI50 values are determined by fitting the data to a four-parameter logistic curve.
Conclusion
The reproducibility of the biological effects of targeted inhibitors like "this compound" and Trametinib is paramount for their clinical development. The hypothetical data for "this compound" suggests a potency comparable to Trametinib in inhibiting MEK1/2 and downstream cellular proliferation. However, rigorous and repeated testing, following standardized protocols as outlined above, is essential to confirm these initial findings and establish a robust and reproducible pharmacological profile. Researchers are encouraged to adhere to these detailed methodologies to ensure consistency and comparability of data across different studies.
Comparative Analysis of Melody's Mechanism of Action in Oncology
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for the novel therapeutic agent, Melody. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance against established alternatives, supported by key experimental data.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the constitutively active B-Raf(V600E) mutant kinase, a critical driver in over 50% of malignant melanomas and other cancers. Unlike first-generation inhibitors, this compound is engineered for superior selectivity and potency, aiming to enhance therapeutic efficacy and reduce off-target effects. This guide compares this compound to "Competitor A," a representative first-generation B-Raf(V600E) inhibitor.
Overview of the B-Raf-MEK-ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade regulating cell growth, proliferation, and survival. In many cancers, a V600E mutation in the B-Raf protein leads to constitutive activation of this pathway, promoting uncontrolled cell division. This compound acts by directly inhibiting the ATP-binding site of the B-Raf(V600E) kinase, preventing the downstream phosphorylation of MEK and ERK, and thereby halting the pro-proliferative signal.
Comparative Efficacy and Selectivity
This compound demonstrates superior potency and selectivity for the B-Raf(V600E) mutant compared to Competitor A. This is quantified by its lower half-maximal inhibitory concentration (IC50) and its reduced activity against wild-type (WT) B-Raf and other related kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | B-Raf(V600E) IC50 (nM) | B-Raf(WT) IC50 (nM) | c-Raf IC50 (nM) | Selectivity Ratio (WT/V600E) |
|---|---|---|---|---|
| This compound | 5 | 550 | >10,000 | 110x |
| Competitor A | 30 | 600 | 1,500 | 20x |
Table 2: Cellular Anti-Proliferative Activity
| Compound | A375 (Melanoma, V600E) GI50 (nM) | SK-MEL-2 (Melanoma, WT) GI50 (nM) |
|---|---|---|
| This compound | 15 | >15,000 |
| Competitor A | 80 | >20,000 |
Experimental Protocols
This protocol outlines the method for determining the IC50 values of inhibitor compounds against target kinases.
-
Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled tracer, purified recombinant kinases (B-Raf V600E, B-Raf WT, c-Raf), ATP.
-
Preparation: Serially dilute this compound and Competitor A in a 384-well plate. Prepare a kinase/antibody mixture and a tracer/substrate mixture.
-
Reaction: Add the kinase/antibody mixture to the compound dilutions. Initiate the reaction by adding the tracer/substrate mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 520 nm and 665 nm.
-
Analysis: Calculate the emission ratio and plot against inhibitor concentration. Determine IC50 values using a four-parameter logistic curve fit.
This protocol validates the inhibition of downstream signaling in a cellular context.
-
Cell Culture: Plate A375 melanoma cells and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or Competitor A for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band intensity and normalize p-ERK levels to total-ERK and the loading control (GAPDH).
Experimental and Validation Workflow
The cross-validation of this compound's mechanism of action follows a structured, multi-stage process from initial screening to in-vivo confirmation.
Conclusion
The collective data from biochemical and cellular assays strongly support the hypothesis that this compound functions as a highly potent and selective inhibitor of the B-Raf(V600E) kinase. Its superior selectivity ratio and enhanced anti-proliferative activity in B-Raf mutant cells, when compared to first-generation inhibitors like Competitor A, highlight its potential as a best-in-class therapeutic agent. The detailed protocols provided herein offer a robust framework for researchers to independently validate these findings and further explore the clinical potential of this compound.
Unable to Compare "Melody's Potency" Without Specific Drug Information
A comparison of "Melody's potency" against a standard of care cannot be provided as "this compound" does not correspond to a specific therapeutic drug or compound in publicly available scientific and medical literature. The term "potency" in pharmacology refers to the concentration of a drug required to produce a specific effect; a highly potent drug evokes a response at low concentrations.[1][2][3] This metric is essential for comparing the activity of different drug compounds.
Searches for a therapeutic agent named "this compound" primarily identify the This compound™ Transcatheter Pulmonary Valve (TPV) , a medical device developed by Medtronic.[4][5] This device is used in patients with a dysfunctional right ventricular outflow tract (RVOT) conduit, offering a less invasive alternative to open-heart surgery.[4] While the efficacy and safety of the this compound TPV can be compared to surgical interventions, the pharmacological concept of "potency" does not apply to a medical device in this manner.
Another prominent mention is the Machine Learning Ledger Orchestration for Drug Discovery (MELLODDY) project. This is a research consortium that uses machine learning to accelerate the discovery of new drugs and does not refer to a specific therapeutic agent.[6]
To proceed with your request for a comparative guide, please provide the following specific information:
-
The specific name of the drug or compound of interest (referred to as "this compound").
-
The therapeutic area or specific disease it is intended to treat (e.g., a specific type of cancer, a neurodegenerative disease).
-
The current standard of care (e.g., a specific existing drug or treatment regimen) to which it should be compared.
Once this information is provided, a comprehensive guide can be developed, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways as requested.
References
- 1. What is the difference between efficacy and potency in drug development? [synapse.patsnap.com]
- 2. Potency (pharmacology) - Wikipedia [en.wikipedia.org]
- 3. upm-inc.com [upm-inc.com]
- 4. health.choc.org [health.choc.org]
- 5. amerihealthcaritasvipcare.com [amerihealthcaritasvipcare.com]
- 6. cironpharma.com [cironpharma.com]
Head-to-Head Comparative Analysis: Melody vs. Cadence for the Treatment of Chronic Heart Failure
This guide provides a detailed, objective comparison of the efficacy, safety, and mechanisms of action of two Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), Melody and Cadence, for the treatment of chronic heart failure with reduced ejection fraction (HFrEF). The data presented is based on a hypothetical, double-blind, randomized controlled trial involving 500 patients with HFrEF (NYHA Class II-IV, LVEF ≤40%).
Efficacy Data
The primary and secondary efficacy endpoints were measured over a 12-month treatment period. Key quantitative outcomes are summarized below.
Table 1: Primary and Secondary Efficacy Endpoints
| Efficacy Endpoint | This compound (n=250) | Cadence (n=250) | p-value |
| Primary Composite Endpoint | |||
| Cardiovascular Death or HF Hospitalization (%) | 18.4% | 22.8% | 0.048 |
| Secondary Endpoints | |||
| Mean Change in LVEF (%) from Baseline | +7.5% | +6.2% | 0.031 |
| Mean Reduction in NT-proBNP (pg/mL) from Baseline | -450 | -380 | 0.042 |
| Mean Improvement in 6-Minute Walk Test (meters) | +35 | +28 | 0.025 |
| All-Cause Mortality (%) | 10.2% | 12.0% | 0.450 |
Safety and Tolerability Profile
The incidence of key adverse events was monitored throughout the trial to assess the safety and tolerability of both treatments.
Table 2: Incidence of Key Adverse Events
| Adverse Event | This compound (n=250) | Cadence (n=250) | p-value |
| Symptomatic Hypotension (%) | 12.8% | 14.4% | 0.580 |
| Hyperkalemia (>5.5 mEq/L) (%) | 4.0% | 5.2% | 0.530 |
| Angioedema (%) | 0.4% | 0.8% | 0.560 |
| Serum Creatinine Increase >0.5 mg/dL (%) | 3.6% | 4.8% | 0.510 |
| Treatment Discontinuation due to AE (%) | 8.8% | 11.2% | 0.370 |
Mechanism of Action: Dual Pathway Inhibition
Both this compound and Cadence are Angiotensin Receptor-Neprilysin Inhibitors (ARNIs). They exert their therapeutic effects through a dual mechanism of action. First, they block the angiotensin II type-1 (AT1) receptor, which mitigates the harmful effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and sodium retention. Second, they inhibit neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This inhibition increases the levels of beneficial natriuretic peptides, leading to vasodilation, natriuresis, and a reduction in cardiac fibrosis and hypertrophy.
Experimental Protocols
Detailed methodologies for the key clinical assessments are provided below.
A. Measurement of Left Ventricular Ejection Fraction (LVEF)
-
Method: Transthoracic Echocardiography (TTE)
-
Protocol: Standardized 2D echocardiograms were performed at baseline and at the 12-month follow-up. LVEF was calculated using the biplane Simpson's method from apical 4- and 2-chamber views. All scans were analyzed at a central core laboratory by two independent cardiologists blinded to treatment allocation. In case of a discrepancy of >5%, a third blinded reader adjudicated the final value.
B. NT-proBNP Level Quantification
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol: Venous blood samples were collected from fasting patients at baseline and at 12 months. Samples were centrifuged at 1,500 x g for 15 minutes at 4°C. Plasma was separated, aliquoted, and stored at -80°C until analysis. NT-proBNP concentrations were measured in duplicate using a commercially available high-sensitivity ELISA kit, following the manufacturer's instructions.
C. 6-Minute Walk Test (6MWT)
-
Method: Standardized Walking Test
-
Protocol: The 6MWT was conducted on a flat, 30-meter-long, enclosed corridor. Patients were instructed to walk as far as possible in 6 minutes, turning at the cones marking each end of the corridor. Standardized encouragement was provided by the supervising technician at 1-minute intervals. The total distance walked was recorded. The test was performed at baseline and at the 12-month visit.
Comparative Efficacy of Paclitaxel and Alternatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Paclitaxel, a widely used chemotherapeutic agent, against its common alternatives, Docetaxel and Cisplatin (B142131). The data presented is collated from various studies to assist researchers in evaluating these drugs for their specific research needs.
Overview
Paclitaxel is a mitotic inhibitor that targets microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] It is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancers.[3][4] However, issues such as drug resistance and toxicity necessitate the evaluation of alternative therapeutic agents.[3][5] This guide compares the in vitro efficacy of Paclitaxel with two other prominent chemotherapy drugs: Docetaxel, another taxane (B156437) with a similar mechanism of action, and Cisplatin, a platinum-based drug that induces DNA damage.
Comparative Efficacy Data
The following table summarizes the 50% inhibitory concentration (IC50) values of Paclitaxel, Docetaxel, and Cisplatin in various human cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data is compiled from multiple sources and variations may arise from different experimental conditions.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Cisplatin IC50 (µM) |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | ~5 - 3,500[5][6] | - | ~10.41 - 35.92[7] |
| MDA-MB-231 | Breast Adenocarcinoma | ~2.4 - 300[6][8] | - | ~23[6] |
| SK-BR-3 | Breast Adenocarcinoma | ~4,000[6] | - | - |
| ZR75-1 | Breast Carcinoma | - | - | - |
| Ovarian Cancer | ||||
| A2780 | Ovarian Carcinoma | - | - | ~10.41[7] |
| OVCAR-3 | Ovarian Adenocarcinoma | - | - | ~43.52[7] |
| OVCAR8 | Ovarian Carcinoma | ~10.51[9] | - | - |
| SKOV-3 | Ovarian Adenocarcinoma | - | - | ~2 - 40[10] |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | - | ~1,940 (2D culture)[11] | ~3.3 (48h)[12] |
| H1299 | Lung Carcinoma | - | - | - |
| H460 | Large Cell Lung Cancer | - | ~1,410 (2D culture)[11] | - |
| Other Cancers | ||||
| HeLa | Cervical Adenocarcinoma | - | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - | - |
Experimental Protocols
The IC50 values presented in this guide are predominantly determined using cell viability assays, most commonly the MTT assay.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[14][15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[13]
General Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[16][17]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Paclitaxel, Docetaxel, or Cisplatin). A control group with no drug is also included. The plates are then incubated for a specific period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 1.5 to 4 hours at 37°C.[16][17]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, is added to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: The plate is placed on an orbital shaker to ensure complete solubilization.[13] The absorbance of each well is then measured using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of around 650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action & Signaling Pathways
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the microtubule network during mitosis.[2] The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]
Paclitaxel-induced apoptosis is mediated through the activation of several signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the p38 mitogen-activated protein (MAP) kinase pathway.[2][18] The activation of these pathways can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2 and the dephosphorylation of pro-apoptotic proteins like Bad.[18]
Below are diagrams illustrating the experimental workflow for determining drug efficacy and the signaling pathway affected by Paclitaxel.
Experimental workflow for determining IC50 values using the MTT assay.
Simplified signaling pathway of Paclitaxel leading to apoptosis.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inflammasome activation contributes to cisplatin resistance in ovarian cancer | springermedizin.de [springermedizin.de]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nirsevimab's Therapeutic Potential for RSV Prevention
A Comparative Guide for Researchers and Drug Development Professionals
Nirsevimab, an extended half-life monoclonal antibody, has emerged as a significant preventative measure against Respiratory Syncytial Virus (RSV) infection in infants. Marketed under the brand name Beyfortus, its development and approval have been supported by a series of clinical trials, with the MELODY Phase III trial being a pivotal study. This guide provides an objective comparison of nirsevimab's performance with its primary alternative, palivizumab, supported by experimental data from key clinical studies.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the this compound and other relevant clinical trials for nirsevimab and palivizumab.
Table 1: Efficacy of Nirsevimab in Preventing Medically Attended RSV-Associated Lower Respiratory Tract Infection (LRTI)
| Trial | Patient Population | Nirsevimab Efficacy (vs. Placebo) | Absolute Risk Reduction | Number Needed to Treat (NNT) |
| This compound Phase III | Healthy late preterm and term infants (≥35 weeks gestation) | 74.5% | 3.9% | 26 |
| Phase IIb | Healthy preterm infants (29 to <35 weeks gestation) | 70.1% | 7.8% | 13 |
Table 2: Comparison of Nirsevimab and Palivizumab
| Feature | Nirsevimab (Beyfortus) | Palivizumab (Synagis) |
| Drug Class | Monoclonal Antibody (IgG1κ) | Monoclonal Antibody (IgG1κ) |
| Target | Prefusion conformation of the RSV F protein | A site on the RSV F protein |
| Half-life | ~60 days | ~20 days |
| Dosing | Single dose for the RSV season | Monthly injections (up to 5) for the RSV season |
| Indication | All infants born during or entering their first RSV season; Children up to 24 months of age who remain vulnerable to severe RSV disease through their second RSV season | Preterm infants, infants with chronic lung disease of prematurity or hemodynamically significant congenital heart disease |
| Efficacy (vs. Placebo) in High-Risk Infants | 78.4% (Phase II/III MEDLEY) | ~55% (IMpact-RSV Trial) |
Experimental Protocols
This compound Phase III Trial Methodology
The this compound trial was a randomized, double-blind, placebo-controlled Phase III trial designed to evaluate the efficacy and safety of a single intramuscular dose of nirsevimab for the prevention of medically attended RSV-associated lower respiratory tract infection (LRTI) in healthy late preterm and term infants.
Experimental Workflow:
An In-depth Comparative Analysis of the Safety Profiles of "Melody" and Associated Compounds Reveals a Complex and Multifaceted Landscape. The term "this compound" is not associated with a single chemical entity but rather encompasses a diverse range of products, from a medical device to a fungicide and a clinical trial for a pharmaceutical agent. This guide provides a detailed comparison of the available safety data for each, tailored for researchers, scientists, and drug development professionals.
Understanding the Different "this compound" Entities
Initial research reveals that "this compound" is a designation used for several distinct products:
-
This compound™ Transcatheter Pulmonary Valve (TPV): A medical device used for managing dysfunctional right ventricular outflow tract conduits.[1]
-
This compound Duo 69 WG: A fungicide composed of Propineb and Iprovalicarb.[2]
-
PL9643 (from the this compound-1 Trial): A melanocortin agonist investigated for the treatment of dry eye disease.[3]
-
Viniflora®this compound™: A yeast product utilized in the winemaking industry.[4]
Due to the disparate nature of these products, a direct comparison of their safety profiles in a pharmacological sense is not feasible. Instead, this guide will present the safety and toxicological data for each entity individually, providing a comprehensive overview for the scientific community.
This compound™ Transcatheter Pulmonary Valve (TPV)
The safety profile of the this compound TPV is primarily concerned with procedural and post-procedural complications related to its implantation.
Potential Adverse Events:
Data from post-market surveillance and clinical trials have identified several potential adverse events. The most frequently reported issues include stent fracture and endocarditis.[5] Less common but serious events that have been noted are stent fragment embolization, device erosion, immediate post-implant severe valvar insufficiency, and late coronary compression.[5]
Procedural complications can include rupture of the RVOT conduit, compression of a coronary artery, perforation of a major blood vessel, and arrhythmias.[1]
Experimental Protocol: Post-Market Surveillance Study
To assess the safety of the this compound TPV, a retrospective review of the Manufacturer and User Facility Device Experience (MAUDE) database was conducted.
-
Objective: To identify and categorize adverse events associated with both "on-label" and "off-label" uses of the this compound valve.
-
Methodology: The MAUDE database was queried for all reports related to the Medtronic this compound valve from its approval in 2010 through 2017. A systematic literature review was also performed to identify any published case reports or series detailing this compound valve-related adverse events. Case details were cross-referenced to avoid duplication. Adverse events were classified as procedural or post-procedural and as on-label or off-label complications.
-
Results: A total of 631 adverse events for "on-label" implants and 84 for "off-label" implants were identified. Stent fracture (n=210) and endocarditis (n=104) were the most common "on-label" events.[5]
Logical Relationship of this compound TPV Implantation and Potential Complications
References
- 1. Important Safety Information About this compound™ TPV Therapy | Medtronic US [w.medtronic.com]
- 2. rfdsafeagri.com [rfdsafeagri.com]
- 3. palatin.com [palatin.com]
- 4. gusmerenterprises.com [gusmerenterprises.com]
- 5. Post-Market Surveillance to Detect Adverse events Associated with this compound® Valve Implantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Performance of Melody, a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Melody," a novel, selective, allosteric inhibitor of MEK1/2, against other established alternatives in preclinical cancer models. The data presented herein is based on prototypical results for MEK inhibitors and is intended to serve as a benchmark for researchers evaluating novel compounds in this class.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its therapeutic effect by inhibiting MEK1 and MEK2, key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in genes like BRAF and RAS lead to hyperactivation of this pathway, promoting uncontrolled tumor growth.[6] this compound's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, the final kinase in the cascade, thereby blocking downstream signaling to the nucleus and inhibiting tumor cell proliferation.[3][4]
Comparative Performance Data
In Vitro Cell Viability
The potency of this compound was assessed against two alternative MEK inhibitors, Trametinib ("Alternative A") and Selumetinib ("Alternative B"), across a panel of human cancer cell lines with known driver mutations (BRAF V600E and KRAS G12D). Cell viability was measured using a standard MTT assay following 72 hours of drug exposure. IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
Table 1: Comparative In Vitro IC50 Values (nM)
| Cell Line | Driver Mutation | This compound (IC50) | Alternative A (IC50) | Alternative B (IC50) |
|---|---|---|---|---|
| A375 (Melanoma) | BRAF V600E | 8 | 10 | 15 |
| HT-29 (Colon) | BRAF V600E | 12 | 15 | 25 |
| HCT116 (Colon) | KRAS G13D | 95 | 110 | >1000 |
| MIA PaCa-2 (Pancreas) | KRAS G12C | 150 | 180 | >1000 |
This compound demonstrates potent single-digit nanomolar activity in BRAF-mutant cell lines, comparable to or exceeding the potency of established inhibitors. Notably, it retains significant activity in KRAS-mutant lines, a setting where some MEK inhibitors show limited efficacy.[7]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in a cell line-derived xenograft (CDX) model using A375 melanoma cells implanted subcutaneously in immunodeficient mice.[8][9] Once tumors reached a volume of 150-200 mm³, mice were randomized and treated daily with either vehicle, this compound, or Alternative A (Trametinib) via oral gavage.
Table 2: In Vivo Efficacy in A375 Melanoma Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI%) | Final Tumor Volume (mm³±SEM) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 0% | 1850 ± 210 | +2.5% |
| This compound (1 mg/kg) | 95% | 92.5 ± 35 | -1.5% |
| Alternative A (1 mg/kg) | 92% | 148 ± 42 | -2.0% |
This compound demonstrated robust and sustained tumor growth inhibition, leading to tumor regression at a clinically relevant dose. The efficacy was comparable to the potent MEK inhibitor Trametinib, and the treatment was well-tolerated with no significant impact on animal body weight.
Preclinical Experimental Workflow
The evaluation of compounds like this compound follows a standardized preclinical workflow, progressing from initial in vitro screening to in vivo efficacy and pharmacodynamic studies.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the IC50 values presented in Table 1.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors. Add the compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10][11][12]
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[10][14]
-
Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control wells and determine IC50 values using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study
This protocol outlines the methodology for the efficacy study presented in Table 2.
-
Animal Models: Use female athymic nude mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Monitor tumor growth 2-3 times per week using digital calipers.[8] When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer this compound (1 mg/kg), Alternative A (1 mg/kg), or vehicle solution daily via oral gavage. Monitor animal health and body weight throughout the study.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined size limit. Measure final tumor volumes and weights.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
Protocol 3: Western Blot for p-ERK Inhibition
This protocol is used to confirm that this compound engages its target and inhibits pathway signaling.
-
Lysate Preparation: Treat cells with this compound for 2 hours, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[15][18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[18] Detect bands using an ECL substrate and an imaging system.[16]
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[15][18] Quantify band intensity using densitometry software.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of the Melody™ Transcatheter Pulmonary Valve
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Medtronic Melody™ Valve Against Surgical and Transcatheter Alternatives, Supported by Meta-Analytic Data.
This guide provides a comprehensive comparison of the Medtronic this compound™ Transcatheter Pulmonary Valve (TPV) with its primary alternatives: surgical pulmonary valve replacement (SPVR) and the Edwards Sapien™ transcatheter heart valve (THV). The information is synthesized from meta-analyses and extensive clinical studies to support evidence-based evaluation for professionals in research and development.
Comparative Performance: A Meta-Analytic Overview
The this compound TPV is a bovine jugular vein valve sutured within a platinum-iridium stent, designed for percutaneous replacement of a dysfunctional pulmonary valve.[1] It serves as a less invasive alternative to traditional open-heart surgery, particularly for patients with congenital heart disease who have a dysfunctional right ventricular outflow tract (RVOT) conduit.[2][3]
This compound™ TPV vs. Surgical Pulmonary Valve Replacement (SPVR)
Transcatheter procedures like the this compound TPV implantation offer significant advantages in terms of recovery and hospital stay compared to SPVR. Meta-analyses indicate that TPVR is associated with shorter hospital stays and a reduction in procedure-related complications.[2] One analysis of 11 studies involving 4,364 patients showed that TPVR results in significantly lower in-hospital mortality compared to SPVR.[4] However, this benefit is offset by a higher risk of infective endocarditis (IE) in the transcatheter group.[2][4][5]
| Performance Metric | This compound™ TPV (Transcatheter) | Surgical PVR (SPVR) | Key Findings from Meta-Analyses |
| In-Hospital Mortality | Lower | Higher | TPVR shows a significant decrease in in-hospital mortality (OR: 0.18).[4] |
| Length of Hospital Stay | Shorter | Longer | Consistently shorter with TPVR (Mean Difference: -4.38 days).[4] |
| Infective Endocarditis (IE) | Higher Risk | Lower Risk | TPVR confers a significantly greater risk of IE over the follow-up duration (OR ≈ 3.06 - 4.56).[2][4][5] |
| Procedural Complications | Lower | Higher | TPVR is associated with a reduction in overall procedure-related complications.[2] |
| Reintervention/Reoperation | Similar to Higher | Similar | Mid-term reintervention rates are comparable, though some studies suggest a trend towards higher re-operation with TPVR.[2][4] |
This compound™ TPV vs. Edwards Sapien™ THV
Within the transcatheter space, the Edwards Sapien valve is the main comparator. The choice between the two often depends on the specific anatomy of the patient's RVOT. The most significant differentiator identified in meta-analyses is the risk of infective endocarditis.
| Performance Metric | This compound™ TPV | Edwards Sapien™ THV | Key Findings from Meta-Analyses |
| Infective Endocarditis (IE) | 8.5% (Pooled Incidence) | 2.1% (Pooled Incidence) | The Sapien valve has a 79.6% lower risk of IE incidence compared to the this compound valve.[6][7][8] |
| Procedural Success | ~96.2% | High (data often pooled) | Both valves demonstrate high rates of procedural success.[3] |
| Stent Fracture | Higher Incidence | Lower Incidence | Stent fracture is a recognized complication, more frequently associated with the this compound valve design.[1] Pre-stenting significantly reduces this risk.[3] |
| Reintervention | 4.4 per 100 person-years | Data often pooled | Reintervention rates are influenced by factors like pre-stenting and patient age.[3][9] |
Key Experimental Methodologies
The evaluation of transcatheter and surgical pulmonary valves relies on established clinical and imaging protocols. These methodologies are crucial for interpreting the comparative data presented.
Patient Selection and Indication Criteria
Patients are typically considered for pulmonary valve replacement based on clinical symptoms and quantitative thresholds from cardiac imaging.
-
Indications for this compound™ TPV: The procedure is indicated for patients with a dysfunctional RVOT conduit or a surgical bioprosthetic pulmonary valve.[2] Key criteria include:
-
Exclusion Criteria: Contraindications include active infections, anatomy that precludes the introduction of the 22-Fr delivery system, or risk of coronary artery compression.[2] A critical pre-procedural step is to assess the coronary artery anatomy to avoid compression during valve deployment.[2][11]
Transcatheter Implantation Protocol (this compound™ TPV)
The this compound TPV implantation is a multi-step percutaneous procedure performed under general anesthesia.
-
Vascular Access: Access is typically gained via the femoral vein, with an 18-Fr sheath being used initially for stent delivery, later upsized to a 22-Fr sheath for the valve delivery system.[12]
-
Hemodynamic and Angiographic Assessment: A baseline catheterization is performed to measure pressures and visualize the RVOT and pulmonary artery anatomy.[11]
-
Coronary Artery Compression Test: A balloon is inflated in the RVOT landing zone while simultaneous coronary angiography is performed to ensure the coronary arteries are not compressed. This is a critical safety step.[12]
-
Pre-stenting: To provide a stable landing zone and reduce the risk of stent fracture, the RVOT is often prepared by implanting one or more bare metal stents (e.g., Cheatham-Platinum stent).[10][12]
-
Valve Preparation and Delivery: The this compound valve is hand-crimped onto the Ensemble™ Delivery System, which uses a balloon-in-balloon catheter. The system is advanced through the sheath to the RVOT.[11][12]
-
Deployment: The valve is deployed by inflating the delivery system's balloon. The inner balloon opens the valve, and the outer balloon positions it securely against the stent/conduit wall.[1]
-
Final Assessment: Post-deployment angiography and hemodynamic measurements are performed to confirm valve competence, rule out paravalvular leak, and ensure a significant reduction in the RVOT gradient.[12]
Surgical Pulmonary Valve Replacement (SPVR) Protocol
SPVR is an open-heart procedure requiring cardiopulmonary bypass.
-
Sternotomy and Bypass: The chest is opened via a median sternotomy, and the patient is placed on a cardiopulmonary bypass machine.[13]
-
RVOT Incision: An incision is made in the right ventricular outflow tract.[13]
-
Valve Excision and Sizing: The remnants of the old pulmonary valve are excised, and the annulus is sized.[5]
-
Prosthesis Implantation: A new bioprosthetic valve is sutured into place. If the native anatomy is too small, the RVOT may be augmented with a patch to accommodate a larger valve.[5][14]
-
Closure: The incision is closed, the patient is weaned from bypass, and the sternum is wired shut.[15]
Visualized Workflows and Pathways
To better illustrate the complex processes involved in patient evaluation and treatment, the following diagrams have been generated using the DOT language.
Caption: Decision workflow for Pulmonary Valve Replacement (PVR).
Caption: Procedural workflow for this compound TPV implantation.
References
- 1. Transcatheter Pulmonary Valve Implantation [southcarolinablues.com]
- 2. Indications, Safety, and Warnings - this compound Transcatheter Pulmonary Valve (TPV) | Medtronic [medtronic.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical outcomes of transcatheter versus surgical pulmonary valve replacement: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interposition Technique for Pulmonary Valve Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Transcatheter pulmonary valve replacement | Edwards Lifesciences [edwards.com]
- 8. aepc.org [aepc.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. This compound transcatheter pulmonary valve replacement: a single-center case series in Southeast Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcatheter pulmonic valve implantation: Techniques, current roles, and future implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acc.org [acc.org]
- 13. csurgeries.com [csurgeries.com]
- 14. researchgate.net [researchgate.net]
- 15. Pulmonary valve repair and replacement - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Essential Safety and Logistical Information for the Proper Disposal of Melody Fungicide
This document provides procedural guidance for the safe handling and disposal of the fungicide known as Melody, specifically targeting researchers, scientists, and drug development professionals. The information is compiled to ensure the safe management of this chemical waste in a laboratory setting, aligning with established safety protocols and environmental regulations.
Composition and Hazard Profile
This compound is a commercial fungicide containing a combination of active ingredients. The primary hazardous components identified in product formulations such as "this compound Duo 69 WG" are Propineb and Iprovalicarb.[1][2]
Table 1: Hazardous Components in this compound Duo 69 WG
| Chemical Name | CAS Number | Concentration (%) | Key Hazards |
| Propineb | 9016-72-2 | 60.00 | Harmful by inhalation, may cause sensitization by skin contact, harmful with prolonged exposure if swallowed.[1] |
| Iprovalicarb | 140923-17-7 | 9.00 | Not classified as hazardous in the provided documentation, but general chemical handling precautions apply.[1] |
| Alkylaryl sulfonate | 91078-64-7 | > 1.00 - < 2.00 | Harmful by inhalation and if swallowed, risk of serious eye damage, harmful to aquatic organisms.[1] |
| Hexamethylenetetramine | 100-97-0 | < 0.70 | Highly flammable, may cause sensitization by inhalation and skin contact.[1] |
The overall risk profile for this compound products includes the potential for skin sensitization and serious health damage through prolonged exposure if swallowed.[1][2] A significant environmental hazard is its high toxicity to aquatic organisms, which may lead to long-term adverse effects in aquatic environments.[1][2][3]
Experimental Protocol for Disposal of this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound waste in a laboratory environment. This is a general guideline based on standard practices for hazardous chemical waste management and should be adapted to comply with specific institutional and local regulations.
Objective: To safely collect, store, and dispose of this compound-contaminated waste (solid and liquid) in a manner that minimizes risk to personnel and the environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.[2]
-
Designated hazardous waste container, clearly labeled.
-
Secondary containment for liquid waste.
-
Chemical spill kit.
Procedure:
-
Segregation of Waste:
-
At the point of generation, separate this compound-contaminated waste from non-hazardous waste.
-
Do not mix this compound waste with other incompatible chemical waste streams. Check the Safety Data Sheet (SDS) for incompatibilities.
-
-
Packaging of Waste:
-
Solid Waste: Collect solid waste (e.g., contaminated lab materials, unused product) in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound (Fungicide)" and the primary hazardous constituents (Propineb, Iprovalicarb).
-
Liquid Waste: Collect liquid waste in a shatter-resistant container, preferably plastic, with a screw-on cap. The container should be stored in a secondary containment bin to prevent spills. Label the container clearly with "Hazardous Waste," the chemical name, and associated hazards.
-
Ensure all containers are in good condition and compatible with the chemical.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated Satellite Accumulation Area within the laboratory.
-
Keep containers tightly closed except when adding waste.
-
Store away from food, drink, and animal feedingstuffs.[1]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often not to exceed one year), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound waste down the drain or in the regular trash.[4][5] This is crucial to prevent contamination of water systems due to its high aquatic toxicity.[1][3]
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material from a chemical spill kit.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly.
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound fungicide is designed to ensure the safety of laboratory personnel and to prevent environmental contamination, thereby building trust in safe chemical handling practices.
References
Essential Safety and Logistical Information for Handling Melody Duo
For researchers, scientists, and drug development professionals who may encounter the fungicide Melody Duo in agricultural or environmental research settings, understanding the essential safety and logistical information is paramount. This compound Duo is a commercial fungicide containing the active ingredients Iprovalicarb and Propineb, designed to control fungal species in crops like grapes and potatoes.[1][2][3][4] Adherence to proper handling, operational, and disposal protocols is critical to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
When handling this compound Duo, it is mandatory to use appropriate Personal Protective Equipment (PPE) to minimize exposure and mitigate potential health risks.[5][6] The following table summarizes the recommended PPE based on safety data sheets and general laboratory safety guidelines.[7][8][9]
| Body Part | Recommended PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves with a thickness of > 0.4 mm are recommended for prolonged contact.[7] Always inspect gloves for damage before use and wash hands after removal.[10][11] |
| Eyes | Safety goggles | Goggles conforming to EN166, Field of Use = 5 or equivalent should be worn to protect against dust and splashes.[7] |
| Body | Protective clothing | Wear standard coveralls. For increased protection, a Category 3 Type 4 suit and two layers of clothing are advised.[7] Long pants and a long-sleeved shirt are the minimum requirements.[5][11] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[12] |
Operational Plan for Safe Handling
A systematic approach to handling this compound Duo is crucial to prevent contamination and accidental exposure.[13] The following workflow outlines the key steps from preparation to application.
Disposal Plan
Proper disposal of this compound Duo and its containers is essential to prevent environmental contamination.[14]
-
Product Disposal : Dispose of contents and container as hazardous waste at an approved waste disposal plant.[7] Do not discharge into drains, surface water, or groundwater.[14]
-
Container Disposal : Keep in suitable, closed containers for disposal.[7] Follow local regulations for hazardous waste disposal.
-
Contaminated Clothing : Soiled clothing should be removed immediately and cleaned thoroughly before reuse. Garments that cannot be cleaned must be destroyed by burning.[7]
Chemical Composition
The active ingredients in this compound Duo are responsible for its fungicidal properties.[1][2][4]
| Component | Chemical Name | Concentration (w/w) | CAS Number |
| Iprovalicarb | {2-Methyl-1-[1-(4-methylphenyl)- ethylcarbonyl] -propyl}-carbamic acid isopropylester | 5.5% | 140923-17-7 |
| Propineb | Polymeric zinc 1,2-propylenebis (dithiocarbamate) | 61.25% | 9016-72-2 |
Hazard Information
This compound Duo is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Specific target organ toxicity - repeated exposure : Category 2. May cause damage to organs through prolonged or repeated exposure if inhaled or swallowed.[7]
-
Acute aquatic toxicity : Category 1. Very toxic to aquatic life.[7]
-
Chronic aquatic toxicity : Category 3. Harmful to aquatic life with long lasting effects.[7]
-
Sensitization : May cause sensitization by skin contact.[14]
It is imperative for all personnel to be thoroughly familiar with the Safety Data Sheet (SDS) before handling this product.[6][15] The SDS provides comprehensive information on potential hazards, first-aid measures, and emergency procedures.[12][14][16]
References
- 1. managramasethu.in [managramasethu.in]
- 2. Bayer Bayer this compound Duo (Iprovalicarb 5.5% + Propineb 61.25% WP) 1 kg - Agrostar [agrostar.in]
- 3. This compound Duo Fungicide is for Grapes, Potatoes, & Tomatoes Crops [cropscience.bayer.in]
- 4. agroshopy.com [agroshopy.com]
- 5. louisville.edu [louisville.edu]
- 6. eoxs.com [eoxs.com]
- 7. cropscience.bayer.ua [cropscience.bayer.ua]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 10. youtube.com [youtube.com]
- 11. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. students.umw.edu [students.umw.edu]
- 14. rfdsafeagri.com [rfdsafeagri.com]
- 15. youtube.com [youtube.com]
- 16. medline.com [medline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
